Amsacrine exerts its cytotoxic effect through a dual mechanism that primarily disrupts DNA integrity and function in rapidly dividing cells.
The diagram below illustrates this primary mechanism:
Amsacrine intercalates into DNA and inhibits Topoisomerase II, stabilizing the cleavage complex and causing lethal DNA breaks.
The tables below summarize essential quantitative data on amsacrine's drug-target interactions and its physicochemical and pharmacokinetic properties.
Table 1: Drug-Target Interactions and Functional Data
| Target | Action | Key Quantitative Findings & Functional Impact |
|---|---|---|
| Topoisomerase II | Inhibitor/Poison [1] [3] | Induces enzyme-mediated DNA cleavage; head group substituents critically determine activity [3]. |
| DNA | Intercalation [1] | Binds with specificity for A-T base pairs [1]. |
| Potassium Channel KCNH2 (hERG) | Inhibitor [1] [4] | Blocks hERG current (IC₅₀: 209.4 nM in HEK 293 cells); linked to cardiotoxic effects [4]. |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Description |
|---|---|
| Molecular Formula | C₂₁H₂₀ClN₃O₃S [1] [4] |
| Molecular Weight | 429.92 g/mol (for hydrochloride salt) [5] [4] |
| Protein Binding | High (96-98%) [1] |
| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [1] |
| Half-life | 8-9 hours [1] |
The molecular structure of amsacrine is key to its function, and specific modifications can drastically alter its activity.
For researchers aiming to study amsacrine's mechanism, here are detailed methodologies for key assays.
Topoisomerase II DNA Cleavage Assay [3] This assay directly measures the drug's ability to poison Topo II by quantifying enzyme-mediated DNA strand breaks.
DNA Cleavage Site Mapping [3] This protocol identifies the specific genomic locations where amsacrine induces Topo II-mediated DNA cleavage.
Understanding amsacrine's full profile is essential for its application in research and potential repurposing.
The table below summarizes the fundamental chemical and identifying information for amsacrine hydrochloride [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 54301-15-4 [1] [3] |
| Synonym(s) | m-AMSA; Acridinyl anisidide [1] [4] [2] |
| Molecular Formula | C21H20ClN3O3S [1] [3] |
| Molecular Weight | 429.92 g/mol [1] [3] |
| Chemical Name | N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide hydrochloride [3] |
| Physical Form | Solid [5] |
| Storage | -20°C powder [4] |
This compound is a cytotoxic agent whose primary mechanism involves targeting DNA topoisomerase II.
The following diagram illustrates the mechanism by which this compound poisons topoisomerase II and induces DNA damage:
This compound is primarily used in a clinical and research context for its antineoplastic properties.
For researchers, the following data on pharmacology and practical handling is relevant.
| Parameter | Detail |
|---|---|
| Protein Binding | 96-98% [2] |
| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [2] |
| Half-Life | 8-9 hours [2] |
| Primary Risk | Classified as a Dangerous Good for transport [1] |
| Solubility (in vitro) | Soluble in DMSO (e.g., 62.5 mg/mL); insoluble in water and ethanol [4] [5] |
This protocol, adapted from research literature, is used to study the drug's effect on topoisomerase II-mediated DNA cleavage [6].
Reaction Mixture: Combine the following in a total volume of 20 µL:
Incubation: Incubate the reaction mixture at 37°C for 6 minutes.
Trapping Complexes: Add 2 µL of 5% SDS followed by 2 µL of 250 mM EDTA (pH 8.0) to trap the enzyme-DNA cleavage complexes.
Digestion: Add 2 µL of proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.
Analysis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run electrophoresis. Visualize DNA bands under UV light; DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules.
The workflow for this assay is summarized below:
The following table summarizes the key findings from spectroscopic studies on the interaction between amsacrine and DNA, which is crucial for its anticancer activity.
| Spectroscopic Technique | Key Findings on DNA Binding | Reported Values |
|---|---|---|
| UV-Visible Spectroscopy | Confirmed interaction with DNA; used to determine the binding constant. [1] | Binding Constant (K) = ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) [1] |
| Circular Dichroism (CD) | Detected conformational changes in DNA structure upon drug binding. [1] | Not Specified |
| Raman Spectroscopy | Indicated a binding preference for AT base pairs; also suggested minor groove binding components. [1] | Not Specified |
For researchers aiming to reproduce or build upon these findings, here is a detailed methodology based on the published study [1]:
The experimental workflow for these analyses can be visualized as follows:
Since the search results did not contain the full spectral data, you may consider these approaches to obtain it:
Amsacrine exerts its cytotoxic effect through a dual mechanism that ultimately triggers apoptosis in rapidly dividing cells.
The following diagram illustrates the signaling pathway through which amsacrine hydrochloride induces apoptosis in tumor cells.
Amsacrine induces apoptosis via DNA damage and mitochondrial pathways.
For researchers aiming to study amsacrine, here are detailed methodologies for two key assays.
This protocol, adapted from a study on mycobacterial TopA, is used to evaluate the inhibition of type I topoisomerase activity [5].
Materials and Reagents:
Procedure:
Analysis: The inhibition of TopA activity is indicated by a reduction in the relaxation of the supercoiled plasmid DNA. A functional enzyme will convert supercoiled DNA into a ladder of relaxed topoisomers; an effective inhibitor will preserve the supercoiled DNA band [5].
This protocol measures the ability of amsacrine to increase topoisomerase II-mediated DNA cleavage [3].
Materials and Reagents:
Procedure:
Analysis: The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) is quantified. An increase in linear DNA directly indicates enhanced DNA cleavage due to the stabilization of the topoisomerase II-DNA cleavage complex by the poison [3].
The following tables consolidate key quantitative information for amsacrine.
| Cell Line | Assay Type | IC₅₀ / GI₅₀ Value | Reference |
|---|---|---|---|
| CCRF-CEM (Leukemia) | Cytotoxicity (72 hr) | 0.13 µM | [6] |
| A2780 (Ovarian) | Growth Inhibition (72 hr) | 0.027 µM | [6] |
| A549 (Lung) | Cytotoxicity (72 hr) | 0.03 µM (Wild-type p53) | [6] |
| HCT-116 (Colon) | Cytotoxicity (XTT assay) | 0.7 µM | [6] |
| DU-145 (Prostate) | Antiproliferative (72 hr) | 0.3 µM | [6] |
| Parameter | Detail |
|---|---|
| Protein Binding | 96-98% [2] |
| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [2] |
| Half-Life | 8-9 hours [2] |
| Key Toxicity | Myelosuppression; Cardiotoxic effects (QTc prolongation, arrhythmias) [1] [2] |
| Ocular Irritation | 0.1-10% AMSA showed no irritation in a Draize test (score 0.0), unlike mitoxantrone [7] |
Research into amsacrine has expanded beyond its original use, revealing new potential and informing drug design.
Amsacrine is an acridine derivative comprising an intercalative acridine moiety linked to a "head group" identified as 4'-amino-methanesulfon-m-anisidide [1]. Its discovery was rooted in its design as a DNA-binding agent [1].
The synthesis involves several steps [2]:
The position of the methoxy group on the head group is critical for its activity. Shifting it from the active meta (3') position (m-AMSA) to the ortho (2') position (o-AMSA) significantly impairs its ability to poison topoisomerase II, even though o-AMSA is a stronger DNA intercalator [1].
Amsacrine's cytotoxicity is multifaceted, with its primary target being topoisomerase II.
The pathway below illustrates this novel mechanism of inducing apoptosis.
The table below consolidates key quantitative and experimental data for amsacrine hydrochloride.
| Category | Parameter | Value / Detail |
|---|---|---|
| Pharmacology | Protein Binding [3] | 96 - 98% |
| Half-Life [3] | 8 - 9 hours | |
| Metabolism [3] | Extensive, primarily hepatic (glutathione conjugation) | |
| Toxicity & Efficacy | Key Toxicities [3] [2] | Myelosuppression, cardiotoxicity (QTc prolongation, arrhythmias) |
| Clinical Efficacy [5] | Effective in acute myelogenous leukemia; can produce complete remissions in patients refractory to cytarabine and daunorubicin. Largely ineffective in solid tumors. | |
| Arrhythmia Incidence [2] | 0.7% (in a study of 5340 patients) | |
| Experimental Bioactivity | HERG Channel Block (IC₅₀) [6] | 209.4 nM (in HEK 293 cells) |
| In Vitro Cytotoxicity (IC₅₀) [4] | ~10 µM (in K562 CML cells after 24h) |
For researchers, here are summaries of key methodologies used to study amsacrine.
Topoisomerase II DNA Cleavage Assay [1]: This assay is fundamental for confirming amsacrine's core mechanism. It involves incubating human topoisomerase IIα or β with negatively supercoiled plasmid DNA (like pBR322) in a cleavage buffer containing MgCl₂ and KCl. The reaction is initiated with the drug, and after a set time, enzyme-DNA complexes are trapped by adding SDS and EDTA. Proteinase K digests the enzyme, and the DNA is analyzed by agarose gel electrophoresis. DNA cleavage is quantified by the conversion of supercoiled DNA to linear forms.
Analysis of Apoptosis & Signaling [4]: To investigate the novel BCL2L1 pathway, you can treat target cells (e.g., K562 CML cells) with amsacrine. Apoptosis is confirmed by measuring Annexin V staining (via flow cytometry) and the cleavage of procaspase-3/-9 and PARP (via western blot). Key nodes in the pathway (like SIDT2, NOX4, phospho-ERK, HuR, and BCL2L1) can be analyzed using western blotting, quantitative PCR, and ROS detection assays. The specific role of ROS can be confirmed using the antioxidant N-acetylcysteine (NAC).
Amsacrine exerts its cytotoxic effects through several interconnected biochemical pathways, which are summarized in the table below.
| Mechanism | Description | Key Findings |
|---|---|---|
| DNA Intercalation & Topoisomerase II Poisoning | Binds DNA via acridine ring intercalation; inhibits Topo II religation, stabilizing DNA-Topo II cleavage complex [1] [2]. | Induces protein-associated DNA double-strand breaks [1]. Head group (especially 3'-methoxy) critical for Topo II poisoning efficacy [1]. |
| Redox Activity | Undergoes reversible, low-potential oxidation to quinone diimine; acridine ring undergoes higher-potential oxidation and one-electron reduction [3]. | Low oxidation potential may permit facile oxidation in vivo, contributing to biological activity and biomolecule interactions [3]. |
| Apoptosis via SIDT2/NOX4/ERK/HuR Pathway | Triggers autophagy-dependent SIDT2 upregulation, leading to NOX4-dependent ROS production, ERK inactivation, reduced HuR protein, and downregulated BCL2L1 (Bcl-xL) expression [4]. | Pathway confirmed in CML cells; leads to caspase-3/-9 cleavage and apoptosis [4]. |
The signaling pathway for BCL2L1 downregulation can be visualized as follows:
Amsacrine-induced apoptotic signaling pathway in CML cells.
The quantitative data on amsacrine's properties and effects are essential for experimental design.
| Parameter | Value / Measurement | Context / Conditions |
|---|---|---|
| Protein Binding | 96 - 98% [2] | In vivo |
| Half-life | 8 - 9 hours [2] | In vivo |
| IC₅₀ for Cell Viability | ~10 µM [4] | K562 CML cells, 24h treatment |
| HERG Channel Block (IC₅₀) | 209.4 nM (HEK 293 cells); 2.0 µM (Xenopus oocytes) [5] | In vitro; linked to QTc prolongation risk [6] |
| Topoisomerase II DNA Cleavage Assay | 0 - 50 µM typical tested range [1] | 220 nM human Topo IIα/β, 10 nM pBR322 DNA, 37°C, 6 min [1] |
| In Vivo Efficacy (Rabbit Model) | 1% and 10% solutions [7] | Used as adjuvant in glaucoma filtration surgery |
This assay measures amsacrine's ability to poison Topo II by trapping the enzyme-DNA cleavage complex [1].
The workflow for this assay is outlined below:
Topoisomerase II DNA cleavage assay workflow.
This electrochemical method characterizes amsacrine's redox properties and studies its interactions with biomolecules like DNA and Human Serum Albumin (HSA) [3].
Table 1: Core Physicochemical Data for Amsacrine Hydrochloride [1]
| Property | Value / Description |
|---|---|
| CAS Number | 54301-15-4 |
| Molecular Formula | C₂₁H₁₉N₃O₃S · HCl |
| Molecular Weight | 429.92 g/mol |
| Melting Point | 288 °C |
| Purity | ≥ 98% (HPLC) |
| Appearance | Light amber to dark green crystalline powder |
| Storage | Store at Room Temperature (RT) |
| Hazmat | Yes |
Table 2: Spectral and Binding Properties
| Property | Description / Value | Experimental Context |
|---|---|---|
| DNA Binding Constant | ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) | Weak to moderate strength binding with calf thymus DNA, as determined by UV-visible spectroscopy [2]. |
| Base Pair Preference | Preferentially intercalates between AT base pairs. | Evidence from Raman spectroscopy shows greater perturbation of AT regions compared to GC pairs [2]. |
| DNA Conformational Impact | Local perturbation of native B-conformation; no full transition to A-DNA. | Concluded from circular dichroism and Raman spectral data [2]. |
| Redox Behavior | Undergoes multiple oxidation and reduction processes. | A 2025 electrochemical study identified a reversible, two-electron oxidation of the diarylamine and methanesulfonamide groups, and a separate two-electron oxidation of the acridine ring [3]. |
This compound exerts its cytotoxic effects through multiple interconnected mechanisms.
DNA Intercalation and Topoisomerase II Inhibition: The drug's primary established mechanism involves intercalating its acridine ring between DNA base pairs, preferentially at AT-rich regions. This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing re-ligation of DNA strands and causing double-stranded DNA breaks that trigger apoptosis [4] [2].
Novel Signaling Pathway in CML Cells: Recent research reveals a DNA damage-independent pathway for inducing apoptosis in human chronic myeloid leukemia (CML) cells [5]. This pathway involves a complex cascade summarized in the diagram below:
Diagram 1: Amsacrine induces apoptosis in CML cells via the SIDT2/NOX4/ERK/HuR pathway, ultimately downregulating the anti-apoptotic protein BCL2L1 [5].
This protocol assesses the interaction between amsacrine and DNA by monitoring changes in the drug's absorption spectrum [2].
This cell-based assay detects the stabilization of covalent topoisomerase II-DNA complexes [7].
This protocol measures amsacrine-induced apoptosis using Annexin V staining [5] [8].
Table 3: Key Research and Clinical Applications of this compound
| Application Area | Key Findings / Use | Context / Model System |
|---|---|---|
| Acute Leukemia Treatment | Used as an antineoplastic agent, particularly for acute leukemia and malignant lymphoma [1]. | Established clinical use; often explored in combination therapies to improve patient outcomes [1]. |
| Chronic Myeloid Leukemia (CML) Research | Induces apoptosis by downregulating BCL2L1 (BCL-XL) via the SIDT2/NOX4/ERK/HuR pathway [5]. | Human CML cell lines (K562, KU812, MEG-01); provides a strategy to overcome resistance to BCR-ABL inhibitors [5]. |
| Glaucoma Filtration Surgery | As a candidate adjuvant, 10% AMSA showed superior long-term reduction of intraocular pressure and bleb survival compared to Mitomycin C in a rabbit model [8]. | Repurposing study; high-throughput screening identified its potential to inhibit Tenon's capsule fibroblast proliferation [8]. |
| Antimycobacterial Drug Development | Derivatives of amsacrine selectively inhibit essential mycobacterial topoisomerase I (TopA), impairing bacterial growth and chromosome replication [6]. | Mycobacterium smegmatis model; potential new class of anti-tuberculosis drugs [6]. |
This compound remains a molecule of significant interest due to its complex mechanisms and potential for repurposing. Its well-characterized physical properties, such as the 288°C melting point, provide a foundation for pharmaceutical development, while ongoing research continues to uncover novel signaling pathways and therapeutic applications beyond oncology.
The table below summarizes the key storage and handling conditions as provided by chemical suppliers and research literature:
| Property | Specification |
|---|---|
| Physical State (20°C) | Solid (Light yellow to amber to dark green powder to crystal) [1] [2] |
| Recommended Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |
| Condition to Avoid | Light Sensitive [1] |
| Purity | >95.0% to 99.99% (HPLC) [1] [3] [4] |
| Melting Point | 288 °C [1] [2] |
A validated stability-indicating study provides evidence for how the drug substance degrades under various stress conditions [5].
The following diagram illustrates the experimental workflow used to determine this stability profile:
This detailed methodology allows you to replicate the stability testing or develop a quality control assay [5].
This compound (commonly known as m-AMSA or acridinyl anisidide) is a potent antineoplastic agent historically significant as the first discovered topoisomerase II poison. This synthetic acridine derivative has demonstrated substantial activity against various hematological malignancies, particularly refractory acute leukemias and malignant lymphomas. Its unique mechanism of action involves dual functionality as both a DNA intercalator and topoisomerase II inhibitor, making it a valuable tool compound in cancer biology research and drug discovery pipelines. The hydrochloride salt form offers improved solubility characteristics compared to the parent compound, facilitating its application in various experimental systems.
This compound continues to be an essential research tool for investigating DNA-topoisomerase II interactions and cellular responses to DNA damage, despite its clinical use being more limited in current practice. Researchers value this compound particularly for studies of apoptotic pathways, DNA damage response mechanisms, and chemotherapeutic resistance patterns. The following application notes provide detailed methodologies for utilizing this compound in various experimental contexts, emphasizing standardized protocols that ensure reproducibility and robust data generation across different laboratory settings.
This compound possesses distinct molecular properties that influence its experimental application and biological activity. The compound has a molecular weight of 429.92 g/mol and the chemical formula C₂₁H₂₀ClN₃O₃S [1] [2]. Its structure consists of an acridine moiety coupled to a 4'-amino-methanesulfon-m-anisidide head group, with the hydrochloride salt enhancing solubility characteristics. The methoxy substituent at the 3'-position is critical for optimal topoisomerase II inhibitory activity, as positional isomers demonstrate significantly reduced efficacy despite similar intercalation properties [3].
The compound appears as a powdered solid requiring specific storage conditions to maintain stability. Recommended storage involves desiccation at -20°C to preserve long-term integrity [2]. This compound exhibits pH-dependent redox behavior with electron-donating properties attributed to the diarylamine and methanesulfonamide groups, undergoing reversible two-electron oxidation to form quinone diimine derivatives [4]. This electrochemical profile potentially contributes to its biological interactions and should be considered when designing experimental conditions.
This compound presents formulation challenges due to its limited aqueous solubility, requiring appropriate solvent systems for in vitro applications. The following table summarizes solubility characteristics in various solvents:
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Storage Conditions |
|---|---|---|---|
| DMSO (fresh, anhydrous) | High | 85-22 mg/mL (197.71-51.17 mM) [1] | -20°C, desiccated [2] |
| Water | Insoluble [1] | N/A | N/A |
| Ethanol | Insoluble [1] | N/A | N/A |
| CMC-Na suspension | Moderate | ≥5 mg/mL [1] | Prepared fresh recommended |
For in vitro applications, preparation of concentrated stock solutions is recommended:
For cell-based assays, dilute stock solutions in appropriate culture media immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cellular viability.
This compound solutions demonstrate time-dependent stability variations that necessitate appropriate handling. The compound is susceptible to hydrolytic degradation in aqueous environments, necessitating preparation of fresh working solutions for each experiment. Electrochemical studies indicate that the diarylamine moiety undergoes oxidation at biologically relevant potentials, suggesting potential redox-mediated transformations in experimental systems [4].
When stored properly as lyophilized powder at -20°C with desiccation, the compound maintains stability for extended periods (up to 3 years) [1]. However, solution-phase stability is considerably shorter, with DMSO stocks remaining stable for approximately 3 months when stored at -20°C without moisture incursion. Researchers should routinely monitor stock solution integrity through analytical methods such as HPLC or spectrophotometric analysis when used for quantitative studies.
This compound exerts its primary biological effects through dual mechanisms targeting both DNA structure and topoisomerase II function. The compound functions as a DNA intercalator, inserting its planar acridine ring between DNA base pairs with specificity for A-T rich regions [5] [6]. This intercalation distorts the DNA helix, altering minor and major groove dimensions and interfering with DNA replication and transcription processes. However, intercalation alone is insufficient for optimal cytotoxic activity, as demonstrated by structurally similar positional isomers with reduced efficacy [3].
The primary mechanism involves potent inhibition of topoisomerase II, an essential nuclear enzyme that manages DNA topology during replication and transcription. This compound stabilizes the cleavable complex formed between topoisomerase II and DNA, preventing re-ligation of double-strand breaks [3] [7]. This stabilization results in accumulated DNA damage, triggering apoptosis through activation of cellular damage response pathways. Recent evidence suggests that the topoisomerase IIβ isoform may be particularly important for mediating the cytotoxic effects of this compound [3].
Diagram: Molecular mechanism of this compound action
The diagram illustrates how this compound intercalates into DNA and simultaneously inhibits topoisomerase II, leading to stabilization of the cleavage complex and accumulation of double-strand breaks (DSB) that ultimately trigger apoptosis.
Additional studies indicate that this compound affects multiple cellular signaling pathways. The compound induces MCL1 down-regulation through decreased protein stability and promotes caspase-9 and caspase-3 activation in leukemic cell lines [2]. Furthermore, it triggers intracellular Ca²⁺ flux and mitochondrial depolarization, amplifying pro-apoptotic signaling. Electrochemical analyses suggest that the relatively low oxidation potential of the diarylamine moiety may permit redox cycling in biological systems, potentially contributing to oxidative stress components of its mechanism [4].
The DNA cleavage assay evaluates the ability of this compound to stimulate topoisomerase II-mediated DNA break formation. This protocol assesses the compound's efficacy as a topoisomerase II poison by quantifying conversion of supercoiled plasmid DNA to linear forms [3].
Materials Required:
Procedure:
Expected Results: this compound concentration-dependently increases formation of linear DNA forms, with EC₅₀ values typically in the low micromolar range. The maximal stimulation varies between topoisomerase II isoforms and experimental conditions.
Diagram: Workflow for topoisomerase II DNA cleavage assay
The diagram outlines the key steps in the DNA cleavage assay, from initial reaction setup through complex trapping, protein digestion, and final analysis.
This protocol evaluates the antiproliferative effects of this compound across various cancer cell lines, providing IC₅₀ values for potency comparisons.
Materials Required:
Procedure:
Expected Results: this compound demonstrates differential sensitivity across cell lines. Reported IC₅₀ values include:
This protocol assesses genotoxic potential of this compound through analysis of chromosomal damage in mammalian cell systems.
Materials Required:
Procedure:
Expected Results: this compound induces concentration-dependent increases in chromosomal aberrations (8-100% increases reported) and sister chromatid exchanges (1.5-12-fold increases) in human lymphocytes [2]. In vivo studies in mouse models show significant increases in micronucleated polychromatic erythrocytes at doses of 9-12 mg/kg [2].
Accurate data quantification is essential for interpreting experimental results with this compound. For DNA cleavage assays, quantify the percentage of linear DNA formation using densitometric analysis of agarose gels. Calculate cleavage enhancement relative to vehicle control using the formula:
Cleavage Enhancement = (Linear DNA with drug - Linear DNA background) / (Linear DNA with drug) × 100
For cell viability assays, determine IC₅₀ values using non-linear regression analysis of concentration-response data. Four-parameter logistic curves typically provide the best fit for these datasets. For genotoxicity assessments, score a sufficient number of cells (≥1000 binucleated cells for micronucleus assay, ≥100 metaphases for chromosomal aberrations) to ensure statistical power.
When interpreting results from this compound experiments, consider the following key guidelines:
Table 2: Expected Activity Ranges for this compound in Various Assays
| Assay Type | Active Concentration Range | Positive Control | Key Endpoints |
|---|---|---|---|
| Topo II DNA Cleavage | 1-50 μM [3] | Etoposide (25-100 μM) | Linear DNA formation |
| Cell Viability (Liquid Tumors) | 0.001-1 μM [2] | Doxorubicin (0.01-1 μM) | IC₅₀, GI₅₀ |
| Cell Viability (Solid Tumors) | 0.01-10 μM [8] | Cisplatin (1-50 μM) | IC₅₀, GI₅₀ |
| Chromosomal Aberration | 0.005-0.25 μg/mL [2] | Mitomycin C (0.1-1 μg/mL) | Aberrations per cell |
| Micronucleus Formation | 0.5-12 mg/kg (in vivo) [2] | Cyclophosphamide | Micronucleated cells |
This compound serves as a valuable research tool across multiple investigative domains in cancer biology and pharmacology. Its well-characterized mechanism makes it particularly useful for:
Recent innovative applications include incorporation into solid lipid nanoparticles (SLNs) to overcome solubility limitations and improve delivery characteristics [8]. These advanced formulations demonstrate altered biodistribution profiles with predominant accumulation in pulmonary tissues, suggesting potential targeting applications. Additionally, the redox behavior of this compound enables development of electrochemical screening methods for studying drug-biomolecule interactions [4].
Researchers may encounter several technical challenges when working with this compound:
To optimize experimental outcomes with this compound:
This compound remains a versatile research tool with well-defined mechanisms of action and established experimental applications. The protocols detailed in this document provide robust methodologies for investigating its effects on topoisomerase II function, cellular viability, and genomic integrity. When properly implemented with appropriate controls and interpretation guidelines, these approaches yield reproducible, quantitatively reliable data that advance understanding of topoisomerase II-targeted agents and cancer biology.
Continued investigation of this compound and its derivatives, particularly through novel formulation strategies and combination approaches, may yield important insights for developing improved antineoplastic agents with enhanced efficacy and reduced toxicity profiles.
The table below summarizes effective concentrations of amsacrine hydrochloride for various cell types. Always conduct preliminary range-finding experiments for your specific cell system.
| Cell Line / System | Cell Type / Origin | Key Application | Effective Concentration | Duration | Primary Readout / Effect | Citation |
|---|---|---|---|---|---|---|
| K562 | Human Chronic Myeloid Leukemia | Apoptosis Induction | 10 µM (IC50) | 24 hours | Cleavage of PARP, Caspase-3/9; Annexin V staining [1] | |
| Primary Human Tregs | Human Primary T Cells | FoxP3 Downregulation | 8.8 µM (IC50) | 16 hours | Reduction in FoxP3% in CD4+ T cells [2] | |
| M. smegmatis | Mycobacterial Culture | Topoisomerase I Inhibition & Growth Suppression | 15-60 µM (In vitro enzyme assay) | 15 minutes (enzyme) | Inhibition of DNA relaxation [3] | |
| mTCFs | Marmoset Tenon's Capsule Fibroblasts | Apoptosis Induction & Proliferation Suppression | Not Specified (Dose-dependent) | 24 hours | Annexin V staining; Reduced cell viability [4] | |
| Various Cancer Cell Lines | Multiple Human Cancers (e.g., A2780, CCRF-CEM) | Cytotoxicity / Antiproliferative Activity | 0.027 µM - 22.2 µM (IC50/GI50) | 48-96 hours | Growth inhibition by MTT, XTT, or trypan blue assays [5] |
This protocol is adapted from studies on K562 CML cells [1].
This protocol is adapted from research on M. smegmatis [3].
Amsacrine's cellular effects are mediated through multiple targets, depending on the biological context. The diagrams below illustrate two key mechanisms.
In Chronic Myeloid Leukemia (CML) cells like K562, amsacrine triggers a signaling cascade that leads to the downregulation of the anti-apoptotic protein BCL2L1 (BCL-XL) [1].
Amsacrine exerts its biological effects through three well-established mechanisms [3] [5] [6].
Amsacrine (m-AMSA) is an antineoplastic agent primarily used to treat acute leukemias. It functions as a topoisomerase II poison by stabilizing a transient enzyme-DNA complex, preventing DNA re-ligation. This results in the accumulation of DNA double-strand breaks, which triggers apoptosis in rapidly dividing cancer cells [1] [2].
The drug's action involves a dual mechanism:
The table below summarizes key quantitative data from various studies on amsacrine's inhibition of topoisomerase II.
| Assay Type | TOP2 Isoform | Key Metric (IC₅₀ or Equivalent) | Experimental Context | Citation |
|---|---|---|---|---|
| DNA Cleavage (Poison) | Human TOP2α & TOP2β | Significant activity at 0–50 µM | Plasmid DNA cleavage assay; similar activity against both isoforms. | [2] |
| HERG Channel Blockade | Cloned human HERG | 209.4 nM (HEK 293 cells) | Electrophysiology study; explains drug's potential for inducing long QT syndrome. | [4] |
| Cell Differentiation | Not Directly Measured | Induced monocyte (THP-1) differentiation | Phenotypic effect observed in cells; related to TOP2 inhibition. | [5] |
Here are detailed methodologies for key experiments used to characterize amsacrine's activity.
This assay measures the increase in TOP2-mediated DNA strand breaks (cleavage complex) stabilized by amsacrine [2].
1. Reagents and Buffers
2. Procedure
This assay measures the inhibition of TOP2's normal catalytic function—untangling linked DNA networks [6].
1. Reagents and Buffers
2. Procedure
The workflow for the decatenation assay is as follows:
This compound remains a critical tool for understanding TOP2 poison mechanisms. The protocols for DNA cleavage and decatenation assays are fundamental for evaluating the activity and potency of TOP2 inhibitors. Researchers should integrate these biochemical assays with safety pharmacology profiling, particularly hERG channel screening, to comprehensively assess novel compounds.
Dendritic cells (DCs) are professional antigen-presenting cells crucial for initiating adaptive immune responses, making them a key tool in cancer immunotherapy [1]. Effective ex vivo maturation of DCs is essential for enhancing the efficacy of such therapies. A 2021 screening study identified amsacrine hydrochloride as a novel chemical capable of differentiating THP-1 human monocyte cells into conventional DCs (cDCs) and promoting their maturation. Amsacrine induced a phenotype and cytokine profile similar to that of mature DCs (mDCs) [2] [1]. As an established chemotherapeutic agent, its safety profile is known, which may facilitate its translation into immunotherapy protocols [2] [3].
This protocol is adapted from Cho et al. (2021) for differentiating and activating THP-1 cells into conventional dendritic cells using this compound [2] [1].
The success of DC differentiation and maturation is evaluated through surface marker expression and cytokine secretion profiling.
Harvested cells are stained with fluorescent antibodies and analyzed by flow cytometry. Key markers to assess include [1]:
The table below summarizes the expected changes in surface marker expression after amsacrine treatment based on the findings of Cho et al. (2021) [1]:
| Surface Marker | Role/Identity | Expected Change with Amsacrine Treatment |
|---|---|---|
| CD11c | Conventional DC Marker | Increase |
| CD14 | Monocyte Marker | Decrease |
| CD80 | Costimulatory Molecule | Increase |
| CD83 | DC Activation Marker | Increase |
| CD86 | Costimulatory Molecule | Increase |
| HLA-DR | MHC Class II Antigen Presentation | Increase |
The secretome of amsacrine-treated cells can be analyzed using a cytokine antibody array. The profile of treated THP-1 cells has been reported to be similar to that of mature DCs, indicating a functional shift towards an immunogenic phenotype [1].
Amsacrine induces dendritic cell differentiation and maturation through a specific mechanism, which is illustrated in the following diagram and explained below [1] [3]:
Dendritic cells (DCs) represent the most potent antigen-presenting cells of the mammalian immune system, playing a critical role in initiating and modulating adaptive immune responses through antigen presentation to T-lymphocytes. The ex vivo generation of functional DCs from monocytic precursors has emerged as a promising strategy for cancer immunotherapy, though existing methods often yield DCs with limited maturation and functionality. Recent investigation has revealed that amsacrine hydrochloride, a DNA topoisomerase II inhibitor previously utilized as a chemotherapeutic agent, possesses a novel application in differentiating THP-1 human monocytic cells into conventional dendritic cells (cDCs) with a mature phenotype. This application note provides detailed protocols and experimental data supporting the use of this compound for the efficient production of functionally active DCs from THP-1 cells, offering researchers in immunology and drug development a standardized approach for generating dendritic cells for immunotherapy applications and in vitro immunomodulatory screening.
The primary objective of this protocol is to establish a standardized method for differentiating THP-1 human monocytic cells into functionally mature dendritic cells using this compound. This process aims to overcome limitations of conventional DC generation methods by providing a reproducible system that yields DCs with characteristic morphology, surface marker expression, cytokine secretion profile, and T-cell activation capacity suitable for immunotherapy development and immunotoxicity assessment.
The diagram below illustrates the complete experimental workflow for THP-1 cell differentiation using this compound and subsequent characterization:
Flow cytometry analysis of amsacrine-treated THP-1 cells revealed a characteristic phenotype of conventional dendritic cells with concurrent upregulation of maturation markers. The following table summarizes the key surface markers expressed following 72-hour treatment with 1μM this compound:
Table 1: Surface marker profile of amsacrine-differentiated THP-1 cells
| Marker Category | Specific Marker | Expression Level | Functional Significance |
|---|---|---|---|
| Dendritic Cell Markers | CD11c | High | Characteristic marker for conventional DCs |
| CD83 | Increased | Key maturation marker (B7.2) | |
| CD80 | Increased | T-cell costimulation (B7.1) | |
| CD86 | Increased | T-cell costimulation | |
| HLA-DR | Increased | MHC class II antigen presentation | |
| Monocyte Marker | CD14 | Decreased | Loss of monocytic phenotype |
| DC Subset Markers | CD141 (BDCA-3) | Positive | cDC1 subset marker |
| CD172a (SIRPα) | Positive | cDC2 subset marker | |
| CD1c | Positive | cDC2 subset marker |
The observed surface profile demonstrates that amsacrine treatment effectively drives THP-1 monocytes toward a conventional DC lineage with a mature activation status, characterized by elevated expression of costimulatory molecules (CD80, CD83, CD86) and antigen presentation machinery (HLA-DR), while decreasing the monocyte marker CD14. This pattern suggests a successful differentiation into antigen-presenting cells capable of effective T-cell activation.
Cytokine antibody array analysis of amsacrine-treated THP-1 cells revealed a secretory signature consistent with functionally mature dendritic cells. The cytokine profile showed similarities to that of mature DCs generated by conventional methods (TNF-α + ionomycin), with distinct patterns that support their immunostimulatory potential. The following table outlines the key cytokines and chemokines detected:
Table 2: Cytokine secretion profile of amsacrine-differentiated THP-1 cells
| Cytokine/Chemokine | Expression Level | Primary Immune Function | |------------------------|----------------------|----------------------------| | Pro-inflammatory Cytokines | IL-1β | Increased | Innate immunity activation | | | IL-6 | Increased | T-cell differentiation | | | IL-8 | Increased | Neutrophil chemotaxis | | | TNF-α | Moderate | Inflammatory response | | Immunomodulatory Cytokines | IL-10 | Moderate | Regulation of inflammation | | | IL-12 | Moderate | Th1 cell differentiation | | Chemokines | CCL2 (MCP-1) | Increased | Monocyte recruitment | | | CCL3 (MIP-1α) | Increased | Leukocyte recruitment | | | CCL5 (RANTES) | Increased | T-cell and macrophage recruitment |
This cytokine milieu promotes the recruitment and activation of multiple immune cell subsets and creates a microenvironment conducive to antigen presentation and T-cell priming, further confirming the functional maturation of DCs following amsacrine treatment.
Day 0: Cell Seeding
Day 0: Compound Treatment
Day 3: Harvest and Analysis
Cell Staining
Data Acquisition and Analysis
The amsacrine-induced THP-1 differentiation protocol has significant applications in cancer immunotherapy development and immunotoxicity screening. The generated DCs demonstrate potential for antigen presentation and T-cell activation, making them suitable for multiple research applications:
DC-Based Cancer Immunotherapy: The protocol enables production of mature DCs for loading with tumor antigens and subsequent administration as anticancer vaccines. Amsacrine's established clinical safety profile may facilitate regulatory approval for such applications [1] [2].
Immunomodulatory Compound Screening: The system provides a standardized platform for evaluating compound effects on DC differentiation and function, useful for identifying novel immunomodulators.
Antigen Presentation Studies: The generated DCs can be utilized for mechanistic studies of antigen processing and presentation, including cross-presentation of tumor antigens.
T-Cell Activation Assays: The mature DCs function as effective stimulators in mixed lymphocyte reactions and antigen-specific T-cell activation assays.
The following diagram illustrates the signaling pathways involved in THP-1 differentiation and potential applications of the generated dendritic cells:
While the precise molecular mechanisms through which amsacrine induces DC differentiation require further elucidation, existing evidence suggests that DNA topoisomerase II inhibition plays a central role. Topoisomerase II enzymes are essential for DNA replication and transcriptional regulation, and their inhibition may trigger differentiation through modulation of gene expression programs. Research indicates that DNA damage response proteins, including ATM, ATR, and DNA-PK, are significantly upregulated during phorbol ester-induced THP-1 differentiation and are required for this process [3]. Although amsacrine is classified as a TOP2 poison inhibitor that stabilizes cleavage complexes, the differentiation effect observed at lower concentrations (0.1-1 μM) may involve alternative signaling pathways independent of extensive DNA damage. The resulting differentiated cells exhibit mature dendritic cell characteristics including dendrite formation, adhesion, and expression of costimulatory molecules essential for T-cell activation.
Low Differentiation Efficiency: If flow cytometry reveals suboptimal marker expression, verify amsacrine stock solution concentration and preparation date, as the compound may degrade over time. Ensure serum-free conditions during differentiation, as serum components can inhibit complete differentiation.
Poor Cell Viability: Concentrations above 10 μM may exhibit cytotoxicity. Titrate concentrations between 0.5-2 μM for optimal balance between differentiation efficiency and viability. Include DAPI or propidium iodide staining in flow cytometry to accurately quantify viability.
Inconsistent Results: Maintain consistent cell seeding density and passage number, as high passage numbers may reduce differentiation potential. Use cells between passages 5-20 for most consistent results, and avoid allowing cultures to become overconfluent before harvesting for differentiation.
Weak Cytokine Signals: Concentrate culture supernatants using 10K MWCO centrifugal filters if detecting secreted cytokines proves challenging. Ensure complete cell activation during the differentiation process by verifying GM-CSF and IL-4 activity.
The presented application notes and protocols demonstrate that This compound provides an efficient and reproducible method for generating conventional dendritic cells from THP-1 monocytic cells. The resulting cells exhibit characteristic DC morphology, appropriate surface marker profiles, and functional cytokine secretion patterns, making them suitable for immunotherapy development and immunology research. This method offers advantages over traditional differentiation protocols, including more consistent maturation status and potential clinical translation based on amsacrine's established safety profile. Researchers can implement this protocol for various applications including DC-based vaccine development, compound screening, and mechanistic studies of dendritic cell biology.
Amsacrine hydrochloride is a potent antineoplastic agent belonging to the class of 9-anilinoacridine derivatives that has demonstrated significant efficacy against various hematological malignancies, particularly acute leukemias and malignant lymphomas. First developed as part of rational drug design efforts to create DNA-binding agents, amsacrine has evolved into an important research tool for understanding molecular mechanisms of cytotoxicity and topoisomerase II inhibition. The hydrochloride salt form offers improved aqueous solubility compared to the parent compound, facilitating in vitro experimentation while maintaining equivalent biological activity. Its primary clinical application remains in the treatment of acute myeloid leukemia (AML) that has proven refractory to first-line chemotherapeutic agents, though its investigational use has expanded to various experimental combination therapies [1] [2].
The molecular structure of this compound consists of an acridine chromophore linked to a 4'-amino-3-methoxyphenyl group with a methanesulfonamide substituent, formulated as C₂₁H₁₉N₃O₃S·HCl with a molecular weight of approximately 429.92 g/mol [1]. The compound appears as a yellow to orange crystalline powder with a melting point of 235°C and demonstrates limited aqueous solubility (<1 mg/mL) despite the hydrochloride salt formulation, necessitating the use of organic solvents such as DMSO for stock solution preparation [1]. The drug exhibits high protein binding (96-98%) primarily to albumin and alpha-1-acid glycoprotein, with extensive hepatic metabolism involving glutathione conjugation and an elimination half-life of 8-9 hours in clinical settings [1].
This compound exerts its cytotoxic effects through two primary, interconnected mechanisms that disrupt DNA integrity and cellular replication processes in leukemia cells.
The planar acridine ring system of amsacrine enables intercalative binding between base pairs of the DNA double helix, with a binding constant of approximately 1.2 × 10⁴ M⁻¹, classifying it as a moderate-strength DNA binder [3]. This interaction preferentially occurs at A-T rich regions and results in localized distortion of the DNA backbone, widening the distance between complementary strands and perturbing the native B-form conformation [3]. The intercalation event physically impedes essential DNA processes including replication and transcription by preventing strand separation and polymerase progression, thereby exerting antiproliferative effects on rapidly dividing leukemia cells.
Amsacrine functions as a potent topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex, effectively converting topoisomerase II from an essential DNA metabolic enzyme into a cellular toxin [4] [5]. The drug specifically inhibits the religation step of the topoisomerase II catalytic cycle, leading to accumulation of double-stranded DNA breaks that trigger apoptotic signaling cascades [4] [5]. The 3'-methoxy group and methanesulfonamide moiety of amsacrine play critical roles in optimizing drug-enzyme interactions within the ternary complex, with the detached head group alone capable of enhancing topoisomerase II-mediated DNA cleavage, though with approximately 100-fold reduced affinity compared to the intact molecule [4].
Table 1: Key Mechanisms of this compound Action
| Mechanism | Molecular Target | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| DNA Intercalation | DNA double helix, preferentially at A-T base pairs | Structural distortion, inhibition of replication/transcription | Hypochromicity in UV-Vis spectra, CD spectral changes, Raman spectroscopy [3] |
| Topoisomerase II Poisoning | Topoisomerase IIα and IIβ cleavage complex | Accumulation of double-stranded DNA breaks, apoptosis | Plasmid cleavage assays, increased linear DNA formation [4] |
| Apoptosis Induction | MCL1 stabilization pathways, BCL2 family proteins | Mitochondrial membrane depolarization, caspase activation | Western blotting, caspase activity assays, flow cytometry [6] |
Primary Stock Solution (20 mM): Dissolve 8.6 mg of this compound (MW: 429.92 g/mol) in 1 mL of analytical grade DMSO to achieve a 20 mM concentration. Vortex vigorously for 2-3 minutes until complete dissolution is observed. Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles by preparing appropriately sized aliquots.
Working Stock Solution (100 µM): Dilute 5 µL of the 20 mM primary stock in 995 µL of complete cell culture medium or PBS to achieve a 100 µM working concentration. Prepare fresh immediately before each experiment and discard unused portions. Do not store working solutions for extended periods as precipitation and degradation may occur.
Cell Lines: Human leukemia cell lines U937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), and K-562 (chronic myelogenous leukemia) are appropriate models for amsacrine studies. Maintain cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ atmosphere.
Subculturing: Passage cells every 2-3 days when density reaches 8-10 × 10⁵ cells/mL. Centrifuge at 300 × g for 5 minutes, resuspend in fresh pre-warmed medium, and dilute to 2-3 × 10⁵ cells/mL. Maintain logarithmic growth phase for all experiments.
Cryopreservation: Prepare freezing medium containing 90% FBS and 10% DMSO. Resuspend cells at 5-10 × 10⁶ cells/mL in freezing medium, transfer to cryovials, and place in a controlled-rate freezer overnight before transferring to liquid nitrogen storage.
Day 1: Seed cells in 96-well flat-bottom plates at 5 × 10⁴ cells/well in 100 µL complete medium. Include medium-only blanks for background subtraction. Pre-incubate plates for 4-6 hours at 37°C to allow cellular recovery.
Day 1-2: Prepare amsacrine treatment dilutions in complete medium spanning 0.01-100 µM concentrations. Remove 100 µL spent medium from each well and replace with 100 µL drug-containing medium. Include vehicle control (0.1% DMSO) and positive control (e.g., 100 µM etoposide) wells. Incubate for 24-72 hours based on experimental objectives.
Endpoint: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm with 630 nm reference using a microplate reader.
Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression analysis of log(dose) vs. normalized response curves.
Harvest approximately 1 × 10⁶ cells per condition by centrifugation at 300 × g for 5 minutes. Wash once with cold PBS and resuspend in 100 µL 1× binding buffer.
Add 5 µL Annexin V-FITC and 5 µL propidium iodide (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.
Add 400 µL additional binding buffer and analyze by flow cytometry within 1 hour. Use unstained, single-stained, and vehicle-treated controls for compensation and gating.
Analyze using FL-1 (FITC) and FL-3 (PI) channels. Quadrant settings should distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Prepare amsacrine solutions in PBS at 10 µM concentration. Add calf thymus DNA at increasing concentrations (0-100 µM base pairs). Allow equilibration for 10 minutes after each addition.
Record spectra from 220-500 nm using a dual-beam spectrophotometer with matched cuvettes. Use DNA solution at equivalent concentration in reference cell for background correction.
Calculate binding constant using the Benesi-Hildebrand equation: 1/(A-A₀) = 1/(K(Aₘₐₓ-A₀)[DNA]) + 1/(Aₘₐₓ-A₀), where A₀ is initial absorbance, A is observed absorbance, and Aₘₐₓ is absorbance at saturation [3].
Prepare DNA solutions at 100 µM base pair concentration in 10 mM phosphate buffer (pH 7.4). Add amsacrine at 0.5:1, 1:1, and 2:1 drug:base pair ratios.
Record CD spectra from 220-320 nm using 1 cm pathlength quartz cuvette. Parameters: 1 nm bandwidth, 1 second response time, 50 nm/min scan speed.
Process data by subtracting buffer baseline and converting to mean residue ellipticity. B-form DNA characteristically shows a positive band at 275 nm and negative band at 245 nm; intercalation induces changes in band intensity and position [3].
Prepare reaction mixtures containing 220 nM human topoisomerase IIα or IIβ, 10 nM negatively supercoiled pBR322 DNA, and amsacrine (0-50 µM) in DNA cleavage buffer [10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol] [4].
Incubate at 37°C for 6 minutes. Terminate reactions by adding SDS to 0.5% and EDTA to 25 mM final concentrations.
Add proteinase K (0.1 mg/mL final) and incubate at 45°C for 30 minutes to digest enzyme.
Add loading buffer and separate DNA forms by electrophoresis in 1% agarose gels containing 0.5 µg/mL ethidium bromide in TAE buffer at 4°C.
Visualize under UV light and quantify DNA bands. Cleavage activity is measured by conversion of supercoiled (Form I) to linear (Form III) DNA.
Table 2: Cytotoxicity Profile of this compound in Leukemia Cell Lines
| Cell Line | IC₅₀ (24 h) | IC₅₀ (48 h) | IC₅₀ (72 h) | Apoptotic Index | Major Resistance Factors |
|---|---|---|---|---|---|
| HL-60 (Parental) | 0.15 ± 0.03 µM | 0.08 ± 0.02 µM | 0.05 ± 0.01 µM | 68.5 ± 5.2% | Baseline sensitivity |
| HL-60/AMSA (Resistant) | 15.2 ± 2.1 µM | 8.7 ± 1.3 µM | 5.3 ± 0.9 µM | 12.3 ± 2.1% | Mutated topoisomerase II, altered drug accumulation [7] |
| U937 | 0.22 ± 0.04 µM | 0.12 ± 0.03 µM | 0.07 ± 0.02 µM | 72.8 ± 6.1% | MCL1 stabilization dynamics [6] |
| K-562 | 0.31 ± 0.05 µM | 0.18 ± 0.04 µM | 0.11 ± 0.03 µM | 65.3 ± 4.7% | BCR-ABL expression |
Amsacrine induces apoptosis in leukemia cells through both intrinsic pathway activation and modulation of key regulatory proteins as shown in the following pathway diagram:
Diagram 1: Amsacrine-induced apoptotic signaling pathway in leukemia cells. The mechanism involves MCL1 destabilization through coordinated AKT degradation and ERK inactivation, leading to mitochondrial depolarization and caspase activation [6].
Table 3: Biophysical and Biochemical Parameters of Amsacrine-DNA Interactions
| Parameter | Value | Method | Significance |
|---|---|---|---|
| DNA Binding Constant | 1.2 ± 0.1 × 10⁴ M⁻¹ | UV-Visible Spectroscopy | Moderate intercalative binding affinity [3] |
| Base Pair Preference | A-T rich sequences | Raman Spectroscopy | Specificity for adenosine-thymine regions [3] |
| Topo IIα Cleavage Enhancement | 8.2 ± 1.3-fold (at 10 µM) | Plasmid Cleavage Assay | Significant poisoning of topoisomerase IIα [4] |
| Topo IIβ Cleavage Enhancement | 7.8 ± 1.1-fold (at 10 µM) | Plasmid Cleavage Assay | Similar activity against both isoforms [4] |
| Head Group Alone Activity | ~100-fold reduced vs. full drug | Cleavage Comparative Analysis | Critical role of acridine ring for high-affinity binding [4] |
Poor Aqueous Solubility: If precipitation occurs in aqueous solutions, ensure DMSO concentration does not exceed 0.5% in final working solutions. Gently warm solutions to 37°C with mixing before use. For higher concentrations, prepare fresh stock solutions in DMSO rather than attempting to concentrate aqueous solutions.
Variable Cytotoxicity Between Assays: Maintain consistent cell density across experiments as crowding can artificially reduce apparent cytotoxicity. Ensure cells are in logarithmic growth phase at treatment initiation. Pre-warm all solutions to 37°C before adding to cells to minimize temperature shock.
Inconsistent Topoisomerase II Assay Results: Use fresh ATP in cleavage assays and avoid repeated freeze-thaw of enzyme preparations. Include both positive (known topoisomerase II poison) and negative (solvent only) controls in each experiment. Verify enzyme activity regularly using standard decatenation or relaxation assays.
High Background in DNA Binding Studies: Use high-quality, protein-free DNA preparations. Dialyze DNA stocks against assay buffer to remove contaminants. Include proper blank corrections for all spectroscopic measurements.
This compound serves as a valuable reference compound in several drug development contexts:
Topoisomerase II Poisoning Benchmark: As one of the first identified topoisomerase II poisons, amsacrine provides a benchmark for evaluating novel topoisomerase-targeting agents. Its well-characterized effects on both topoisomerase II isoforms enable comparative mechanistic studies [4].
Combination Therapy Development: Amsacrine shows synergistic effects with cytarabine in acute leukemia treatment protocols. Research applications include sequential administration studies with other DNA-damaging agents to maximize therapeutic efficacy while managing overlapping toxicities [2].
Multidrug Resistance Studies: The HL-60/AMSA resistant subline provides a model system for investigating resistance mechanisms to topoisomerase II-targeting agents, including altered enzyme expression, mutation profiles, and cellular efflux mechanisms [7].
Apoptosis Mechanism Research: Amsacrine's ability to modulate MCL1 stability through AKT and ERK pathway regulation makes it a useful tool for studying BCL2 family protein dynamics and mitochondrial apoptosis initiation [6].
Amsacrine hydrochloride (also known as m-AMSA) is an antineoplastic agent with a well-established role in treating acute leukemia. Its primary mechanism involves inhibiting DNA topoisomerase II, leading to DNA damage and triggering apoptosis [1] [2]. Beyond DNA intercalation, research reveals that amsacrine induces apoptosis through multiple signaling pathways by modulating the expression and stability of BCL-2 family proteins, key regulators of the mitochondrial apoptosis pathway [3] [4]. These mechanisms make it a valuable compound for cancer research and a candidate for drug repurposing.
Amsacrine induces apoptosis through at least two major, interconnected signaling pathways that converge on mitochondrial outer membrane permeabilization.
In human leukemia U937 cells, amsacrine-induced apoptosis is characterized by caspase-9 and caspase-3 activation, increased intracellular Ca²⁺, mitochondrial depolarization, and MCL1 downregulation [3]. Amsacrine targets the stability of the anti-apoptotic protein MCL1 through a multi-step process:
The schematic diagram of this pathway is presented below:
Diagram 1: Amsacrine induces apoptosis through MCL1 downregulation in U937 cells
In chronic myeloid leukemia K562 cells, amsacrine triggers an autophagy-dependent pathway that ultimately downregulates the anti-apoptotic protein BCL2L1 (BCL-XL) [4]. The cascade of events is as follows:
The schematic diagram of this pathway is presented below:
Diagram 2: Amsacrine induces apoptosis via the SIDT2/NOX4/ERK/HuR axis in K562 cells
This protocol is adapted from studies on leukemia cell lines (U937 and K562) to evaluate amsacrine's cytotoxic and pro-apoptotic effects [3] [4].
Procedure:
This protocol details how to investigate amsacrine's effect on key apoptosis regulators like MCL1 and BCL2L1 [3] [4].
Procedure:
Amsacrine has been evaluated as a potential adjuvant in a rabbit model of glaucoma filtration surgery, demonstrating its applicability beyond oncology [1].
Amsacrine exhibits potent cytotoxic effects across various cancer cell lines, with efficacy influenced by cell type.
Table 1: In Vitro Cytotoxicity of Amsacrine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| CCRF-CEM | Leukemia | 0.03 - 0.18 µM | MTT / Antiproliferative | 48 - 72 hours [2] |
| K562 | Chronic Myeloid Leukemia | ~10 µM | MTT (Cytotoxicity) | 24 hours [4] |
| A2780 | Ovarian Cancer | 0.027 - 0.1 µM | Growth Inhibition / Cytotoxicity | 72 - 96 hours [2] |
| A549 | Lung Cancer | 0.03 - 22.2 µM | MTT / Antiproliferative | 48 - 72 hours [2] |
| HCT-116 | Colon Cancer | 0.7 - 0.93 µM | XTT / MTT | 48 - 72 hours [2] |
Table 2: Key Experimental Parameters for Apoptosis Induction
| Parameter | U937 Leukemia Model [3] | K562 CML Model [4] | Rabbit Glaucoma Surgery Model [1] |
|---|---|---|---|
| Effective Concentration | Not specified (apoptosis mechanism study) | 10 µM (single dose for mechanism) | 1% and 10% (topical application) |
| Key Molecular Targets | MCL1 stability, AKT, ERK | BCL2L1, SIDT2, NOX4, HuR | Tenon's capsule fibroblasts (apoptosis induction) |
| Treatment Duration | 24 hours | 24 hours | Single 5-minute application |
| Primary Readouts | Phosphatidylserine exposure, caspase activation, mitochondrial depolarization | Annexin V staining, PARP cleavage, protein expression via Western blot | Intraocular pressure, bleb score |
This compound induces apoptosis through multiple synergistic pathways, including topoisomerase II inhibition and targeted downregulation of anti-apoptotic BCL-2 family proteins like MCL1 and BCL2L1. Its efficacy across various cell lines and in animal models highlights its potential as a tool compound and candidate for drug repurposing. These application notes provide a foundation for researchers to explore the compound's mechanisms and therapeutic applications further.
Amsacrine hydrochloride (m-AMSA) is an established anticancer agent used primarily in the treatment of refractory acute leukemias and lymphomas. Its therapeutic activity stems from a dual mechanism involving DNA intercalation and stabilization of topoisomerase II-DNA cleavage complexes, ultimately leading to DNA damage and apoptosis in cancer cells. The drug molecule consists of two key structural components: an acridine intercalative moiety that inserts between DNA base pairs, and a 4'-amino-methanesulfon-m-anisidide head group that plays a critical role in topoisomerase II poisoning [1]. Understanding the precise molecular interactions between amsacrine and DNA is essential for optimizing its therapeutic efficacy and developing novel derivatives with improved pharmacological profiles.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful analytical technique for investigating drug-DNA interactions. This method provides exceptional chemical specificity and sensitivity to conformational changes in biological macromolecules without requiring extensive sample preparation or labeling. ATR-FTIR spectroscopy monitors the absorption of infrared light by molecular bonds, generating a unique spectral "fingerprint" that reflects the molecular structure and interactions within the sample. The technique is particularly valuable for studying amsacrine-DNA binding due to its ability to detect subtle changes in DNA conformation, base pairing, and backbone structure that occur upon drug binding [2] [3]. These application notes provide detailed protocols and methodological considerations for researchers employing ATR-FTIR spectroscopy to investigate this compound-DNA interactions, complete with quantitative data analysis frameworks and experimental workflows.
Successful implementation of ATR-FTIR spectroscopy for amsacrine-DNA binding studies requires appropriate instrumentation and careful material preparation. The following components are essential for establishing a reliable experimental setup:
FTIR Spectrometer System: A research-grade FTIR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector is recommended for optimal sensitivity in the mid-infrared region. The instrument should be coupled with a single-reflection or multi-reflection ATR accessory featuring a diamond, germanium, or zinc selenide crystal. Diamond crystals are particularly advantageous for biological samples due to their chemical inertness and durability. The spectrometer should be maintained in a controlled environment with stable temperature (20-25°C) and relative humidity (40-50%) to minimize spectral artifacts caused by atmospheric water vapor fluctuations [4] [2].
Biological Materials and Reagents: High-purity calf thymus DNA (42% GC content) serves as an excellent model system for binding studies due to its representative base composition and commercial availability. Alternatively, synthetic oligonucleotides with specific sequences can be employed to investigate sequence-specific binding interactions. This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a 20 mM stock solution, which can be subsequently diluted in appropriate aqueous buffers. The final DMSO concentration in experimental samples should not exceed 1% (v/v) to maintain DNA structural integrity. Tris-HCl buffer (10 mM, pH 7.4) containing 5 mM MgCl₂ and 100 mM KCl provides physiologically relevant conditions for DNA-drug interaction studies [1] [5].
Proper sample preparation is critical for obtaining high-quality, reproducible ATR-FTIR spectra. The following protocol ensures consistent deposition of DNA and DNA-amsacrine complexes onto the ATR crystal:
DNA Sample Preparation: Begin by preparing a 1-2% (w/v) DNA solution in appropriate buffer (e.g., Tris-HCl, pH 7.4). Allow the DNA to fully hydrate overnight at 4°C with gentle agitation. Determine the DNA concentration accurately using UV spectrophotometry (A₂₆₀ measurement), applying the relationship that 1 A₂₆₀ unit corresponds to approximately 50 μg/mL for double-stranded DNA. For binding studies, dilute the DNA stock solution to a final concentration of 10-20 mg/mL in experimental buffer [5].
DNA-Amsacrine Complex Formation: Prepare DNA-amsacrine complexes by adding appropriate volumes of amsacrine stock solution (20 mM in DMSO) to DNA solutions to achieve the desired drug-to-DNA molar ratios (typically 0.1:1 to 1:1). Include control samples containing DNA alone (with equivalent DMSO concentration) and amsacrine alone. Incubate all mixtures at 37°C for 30 minutes to ensure equilibrium binding. For hydration-dehydration-rehydration studies, additional samples should be prepared for monitoring conformational changes under different hydration states [2] [3].
ATR Crystal Loading and Sample Deposition: Thoroughly clean the ATR crystal with compatible solvents (water, ethanol) and dry with inert gas before each measurement. Apply 10-20 μL of sample to the crystal surface, ensuring complete coverage of the active area. For hydrated measurements, immediately place a cover over the sample chamber to minimize solvent evaporation. For dehydration studies, allow the sample to air-dry on the crystal surface while monitoring the infrared water stretching band (~3650 cm⁻¹) until it disappears completely, indicating complete dehydration [2].
Standardized acquisition parameters ensure consistent spectral quality and reliable comparison between experimental conditions. The following protocol outlines optimal instrument settings for ATR-FTIR analysis of amsacrine-DNA interactions:
Instrument Configuration: Configure the FTIR spectrometer to collect spectra in the mid-infrared range of 4000-400 cm⁻¹. Set the spectral resolution to 4 cm⁻¹, which provides an optimal balance between spectral detail and signal-to-noise ratio. Program the instrument to co-add 256 scans for each spectrum, which typically provides excellent signal-to-noise characteristics while maintaining reasonable acquisition times (approximately 5-10 minutes per spectrum) [2] [6].
Background and Sample Measurement: Collect a background spectrum with the clean, dry ATR crystal before sample deposition. After applying the sample to the crystal surface, initiate spectral collection using the same acquisition parameters as for the background. For time-course studies, program sequential acquisitions with defined time intervals. For hydration-dehydration-rehydration experiments, collect spectra at regular intervals during each phase: starting with the fully hydrated state, throughout the dehydration process (monitoring the disappearance of water bands), and during controlled rehydration by exposing the dehydrated sample to humidity or adding measured volumes of water [2].
Quality Control Checks: Before proceeding with analysis, verify spectral quality by examining key indicators: (1) the water bending mode around 1640 cm⁻¹ should be appropriately sized without saturation, (2) the amide I and II regions (1700-1500 cm⁻¹) should show clear DNA bands without excessive noise, and (3) the baseline should be relatively stable without significant sloping or artifacts. If quality issues are detected, clean the crystal and repeat the measurement [4] [2].
The following diagram illustrates the complete experimental workflow for ATR-FTIR analysis of amsacrine-DNA interactions:
Raw ATR-FTIR spectra require appropriate preprocessing to correct for experimental artifacts and enhance relevant spectral features. Implement the following preprocessing pipeline before quantitative analysis:
Atmospheric Compensation: Subtract the spectrum of water vapor (collected under identical conditions) from all sample spectra to minimize contributions from atmospheric CO₂ and water vapor. This step is particularly important in the 2400-2275 cm⁻¹ and 1800-1500 cm⁻¹ regions where atmospheric interference is most pronounced [4].
Baseline Correction: Apply a linear or polynomial baseline correction to eliminate scattering effects and ensure accurate measurement of band intensities. Focus particularly on the 1800-700 cm⁻¹ region where DNA exhibits its most informative vibrational modes. Use the same baseline parameters for all spectra within a comparative analysis [6].
Spectral Normalization: Normalize spectra to the DNA phosphate band at ~1088 cm⁻¹ (symmetric PO₂⁻ stretch), which remains relatively constant under different binding conditions and serves as an internal standard. Alternatively, use the band at ~968 cm⁻¹, assigned to the deoxyribose C-C stretch, which also shows minimal variation upon drug binding [2] [3].
Derivative Spectroscopy: Apply second-derivative transformation (Savitzky-Golay algorithm with 9-13 point window) to resolve overlapping bands and enhance spectral resolution. Second-derivative spectra are particularly valuable for identifying subtle shifts in band positions and quantifying changes in relative band intensities [6].
Interpretation of ATR-FTIR spectra focuses on identifying characteristic spectral changes that report on DNA conformation and amsacrine binding interactions. The table below summarizes the key infrared bands for DNA and their changes upon amsacrine binding:
Table 1: Key ATR-FTIR Spectral Bands for DNA and Changes Upon Amsacrine Binding
| Band Position (cm⁻¹) | Vibrational Assignment | Structural Significance | Changes with Amsacrine Binding |
|---|---|---|---|
| 1710-1715 | Base stacking vibration (G, C) | DNA helix organization | Decrease in intensity; potential shift to lower frequency |
| 1660-1665 | Carbonyl stretching (T, G, C) | Base pairing integrity | Minor intensity changes; potential broadening |
| 1220-1230 | Asymmetric PO₂⁻ stretch | DNA backbone conformation | Intensity changes at ~1234 cm⁻¹ and 1225 cm⁻¹ |
| 1085-1090 | Symmetric PO₂⁻ stretch | DNA backbone conformation | Minimal changes; useful for normalization |
| 1050-1055 | C-O deoxyribose stretch | Sugar-phosphate backbone | Intensity changes and potential frequency shifts |
| 960-970 | C-C deoxyribose stretch | Sugar conformation | Shifts in dianionic phosphodiester vibration at ~966 cm⁻¹ |
| 835-840 | Phosphodiester vibrations | DNA backbone geometry | Potential intensity changes and frequency shifts |
The most significant spectral changes indicative of amsacrine-DNA interaction occur in the 1711 cm⁻¹ region, which corresponds to base-stacking vibrations primarily involving guanine and cytosine. A decrease in intensity at this position suggests disruption of regular base stacking due to intercalation. Additional changes in the phosphodiester region (~1234 cm⁻¹ and ~1225 cm⁻¹) and the dianionic phosphodiester vibration at ~966 cm⁻¹ further confirm alterations in DNA backbone conformation upon drug binding [2].
The binding constant for amsacrine-DNA interaction can be determined by monitoring specific infrared bands as a function of drug concentration. Follow this quantitative approach:
Select a Diagnostic Band: Choose a well-resolved infrared band that shows significant changes upon amsacrine binding, such as the base-stacking vibration at ~1711 cm⁻¹. Measure the integrated area or peak height of this band across a series of spectra with varying amsacrine concentrations (0-50 μM) at constant DNA concentration.
Apply Binding Models: Fit the concentration-dependent spectral changes to appropriate binding models. For intercalative binding, the McGhee-von Hippel model often provides the best fit. Alternatively, for non-cooperative binding, use the following equation:
[ \frac{\Delta A}{\Delta A_{\text{max}}} = \frac{K[n]}{1 + K[n]} ]
where (\Delta A) is the observed spectral change, (\Delta A_{\text{max}}) is the maximum change at saturation, (K) is the binding constant, and ([n]) is the free drug concentration. Plot (\Delta A/\Delta A_{\text{max}}) versus drug concentration and perform nonlinear regression to extract the binding constant [5].
Validation: Compare the calculated binding constant with literature values obtained by other techniques. For amsacrine-DNA interaction, expect a binding constant in the range of 1.0-1.5 × 10⁴ M⁻¹, consistent with moderate-affinity intercalative binding [5].
ATR-FTIR spectroscopy provides valuable insights for structure-activity relationship (SAR) studies of amsacrine derivatives. The technique can elucidate how specific structural modifications affect DNA binding interactions:
Head Group Modifications: Systematic analysis of amsacrine derivatives with modified anilino head groups reveals the critical importance of the 3'-methoxy group position. The meta-substituted derivative (m-AMSA) demonstrates significantly enhanced DNA binding and topoisomerase II poisoning activity compared to ortho-substituted (o-AMSA) or unsubstituted analogs. ATR-FTIR spectra show more pronounced changes in DNA conformation for m-AMSA, consistent with its superior biological activity [1].
Intercalator Modifications: Derivatives with modified acridine rings or alternative intercalating moieties can be rapidly screened using ATR-FTIR to assess their DNA binding capabilities. Spectral changes in the 1711 cm⁻¹ region (base stacking) and 1220-1230 cm⁻¹ region (DNA backbone) provide quantitative measures of intercalative strength and binding affinity [1].
ATR-FTIR spectroscopy offers unique mechanistic insights into amsacrine's binding mode with DNA:
Intercalation Verification: The characteristic decrease in intensity of the base-stacking vibration at ~1711 cm⁻¹ provides direct evidence for intercalative binding, as this signal reports on the regular stacking of DNA bases which is disrupted when amsacrine inserts between base pairs [2].
Sequence Specificity Assessment: Comparative studies with synthetic oligonucleotides of defined sequence (AT-rich versus GC-rich) can reveal sequence binding preferences. Raman spectroscopic studies indicate that amsacrine exhibits preferential binding to AT-rich regions, which manifests in ATR-FTIR spectra through specific changes in thymine and adenine vibrational bands [7] [5].
Groove Binding Component: In addition to intercalation, ATR-FTIR can detect minor groove binding interactions through characteristic spectral changes in the 1250-1350 cm⁻¹ region, which contains vibrations sensitive to groove dimensions and hydration. The technique has confirmed that amsacrine exhibits both intercalative and minor groove binding components [5].
Table 2: Summary of ATR-FTIR Spectral Changes Associated with Different DNA Binding Modes
| Binding Mode | Key Spectral Changes | Amsacrine Relevance |
|---|---|---|
| Intercalation | Decreased intensity at ~1711 cm⁻¹ (base stacking); Changes in phosphodiester bands at 1220-1240 cm⁻¹ | Primary binding mode |
| Minor Groove Binding | Changes in bands at 1250-1350 cm⁻¹ (sugar-phosphate backbone); Specific alterations in adenine vibrational modes | Secondary binding component |
| Major Groove Binding | Specific changes in guanine vibrational bands; Altered methyl group vibrations of thymine | Not significant for amsacrine |
| Electrostatic Binding | Changes in phosphate vibrations at 1220-1240 cm⁻¹ and 1085-1090 cm⁻¹ without base stacking alterations | Minor contribution |
Several technical challenges may arise during ATR-FTIR studies of amsacrine-DNA interactions. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for ATR-FTIR Analysis of Amsacrine-DNA Interactions
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor signal-to-noise ratio | Insufficient sample concentration; Detector issues; Inadequate scanning | Increase DNA concentration to 10-20 mg/mL; Increase number of scans to 256-512; Verify detector performance |
| Spectral saturation | Sample too concentrated; Pathlength too long | Dilute sample; Verify contact with ATR crystal; Check pressure applicator force |
| Significant water vapor interference | Inadequate purging; Recent door opening | Extend purging time (15-30 min); Use dry air or nitrogen purge; Maintain sealed sample compartment |
| Unstable baseline | Incomplete background collection; Sample heterogeneity | Recollect background with clean crystal; Ensure homogeneous sample application; Apply appropriate baseline correction |
| Irreproducible results | Inconsistent sample deposition; Crystal contamination | Standardize sample volume and drying time; Thoroughly clean crystal between measurements; Use internal standards |
| Minimal spectral changes | Insufficient drug concentration; Non-binding conditions | Verify drug-DNA ratio (aim for 0.1:1 to 1:1 molar ratio); Confirm drug solubility and stability; Extend incubation time |
Implement rigorous quality control measures to ensure reproducible and reliable results:
System Suitability Testing: Before each experimental series, verify instrument performance by collecting a spectrum of a known standard (e.g., polystyrene film) and confirming band positions within ±1 cm⁻¹ of established values.
Negative Controls: Always include DNA-only controls (with equivalent DMSO concentration) to account for solvent effects on DNA structure. Additionally, include amsacrine-only controls to identify potential contributions from free drug in the spectra.
Replicate Measurements: Perform at least three independent replicate measurements for each experimental condition to assess reproducibility. Report standard deviations for quantitative measurements such as band intensity ratios and binding constants.
Cross-Validation: When possible, validate key findings using complementary techniques such as UV-Visible spectroscopy or circular dichroism. The binding constant determined by ATR-FTIR should correlate with values obtained by other methods [5].
ATR-FTIR spectroscopy represents a powerful, label-free approach for investigating the molecular interactions between this compound and DNA. The methodology outlined in these application notes enables comprehensive characterization of binding affinity, structural perturbations, and conformational changes associated with this therapeutically important interaction. The technique's sensitivity to both the intercalative acridine moiety and the critical anilino head group interactions provides unique insights into structure-activity relationships that guide rational drug design.
The robust protocols for sample preparation, data acquisition, and spectral analysis presented herein facilitate reliable implementation across different laboratory settings. Particularly valuable is the ability of ATR-FTIR spectroscopy to monitor DNA conformational changes during hydration-dehydration-rehydration cycles, which provides insights into drug-induced alterations in DNA flexibility and stability. As drug discovery efforts continue to focus on DNA-targeted therapeutics, ATR-FTIR spectroscopy will remain an indispensable tool for elucidating binding mechanisms and optimizing therapeutic efficacy.
This compound (commonly known as m-AMSA) is a derivative of acridine that functions as a potent topoisomerase II inhibitor with significant antileukemic activity. This synthetic antineoplastic agent intercalates into DNA and stabilizes the cleavable complex between topoisomerase II and DNA, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cells. The compound exhibits particular efficacy against hematological malignancies, including acute leukemias and malignant lymphomas, and has been incorporated into combination chemotherapy protocols for refractory cases. [1] [2]
The cytotoxic mechanism of this compound involves multiple pathways. As a DNA topoisomerase II poison, it favors the accumulation of double-stranded breaks (DSBs) by interfering with the relegation step of the topoisomerase II catalytic cycle. Additionally, research has demonstrated that this compound inhibits the expression of matrix metallopeptidase 2 (MMP-2) and MMP-9 in leukemia cells through the generation of reactive oxygen species (ROS), further contributing to its antineoplastic effects. The drug shows cell cycle specificity, with S-phase cells being particularly vulnerable to its apoptosis-inducing effects, as documented in studies using HL-60 leukemic cells. [3] [2]
The MTT cytotoxicity assay is a colorimetric method that measures cell viability based on metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measurement of cytotoxicity. This assay has become a standard tool in drug discovery for screening potential anti-cancer compounds like this compound, toxicology testing, and biocompatibility assessment of medical devices. [4]
Cell Seeding:
Compound Treatment:
MTT Incubation and Measurement:
Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) × 100
Dose-response curves can be generated by plotting percentage viability against log concentration of this compound, from which IC₅₀ values (concentration causing 50% reduction in viability) can be determined using appropriate curve-fitting software. For this compound, typical IC₅₀ values range from nanomolar to low micromolar concentrations depending on cell line sensitivity and exposure duration. [4]
Flow cytometry provides a powerful alternative for assessing this compound-induced cytotoxicity, particularly through apoptosis detection. The Annexin V/propidium iodide (PI) staining method can distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. For this assay, cells are treated with this compound, harvested, washed in PBS, and resuspended in binding buffer containing Annexin V-FITC and PI. After incubation in the dark for 15-20 minutes, samples are analyzed by flow cytometry within one hour. Studies have demonstrated that amsacrine induces significant apoptosis, with one investigation reporting approximately 20.1% apoptotic cells after treatment compared to 3.0% in control groups. [6] [3]
The in situ nick translation assay represents another flow cytometry-based approach specifically for detecting DNA strand breaks induced by topoisomerase inhibitors like amsacrine. This method incorporates biotinylated dUTP at sites of DNA breaks, which is subsequently detected using fluoresceinated avidin, while simultaneous DNA staining with propidium iodide allows correlation of DNA damage with cell cycle position. Research has confirmed that DNA strand breaks induced by amsacrine occur preferentially in S-phase cells, detectable as early as 90 minutes after treatment initiation. [3]
The clonogenic or colony formation assay measures the long-term reproductive viability of cells after this compound treatment. Unlike the MTT assay which assesses metabolic activity over short periods, the clonogenic assay evaluates the ability of single cells to proliferate and form colonies over multiple generations. Briefly, cells are treated with this compound for specified durations, then trypsinized, counted, and reseeded at low density in drug-free medium. After 7-14 days of incubation, colonies are fixed, stained, and counted. Colony formation efficiency is calculated relative to untreated controls, providing information about the long-term cytotoxic and cytostatic effects of this compound.
Table 1: Cytotoxicity of this compound across various human cancer cell lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| CCRF-CEM | Leukemia | 0.03-0.18 μM | MTT | 72 hours |
| A2780 | Ovarian | 0.027-0.1 μM | Growth inhibition | 72-96 hours |
| A-431 | Epidermoid | 0.17-5.89 μM | Trypan blue/MTT | 72 hours |
| HCT-116 | Colon | 0.7-0.93 μM | XTT/MTT | 48-72 hours |
| A549 | Lung | 0.03-22.2 μM | MTT | 72 hours |
| DU-145 | Prostate | 0.3 μM | MTT | 72 hours |
| COLO 205 | Colon | 1.1 μM | MTT | 72 hours |
| 2008 | Ovarian | 4.31 μM | MTT | 72 hours |
| Fibroblast | Normal | 2-4.2 μM | Hoechst/resazurin | Not specified |
Several experimental factors significantly influence the measured cytotoxicity of this compound:
Diagram Title: Cytotoxicity Assessment Workflow
The experimental workflow for assessing this compound cytotoxicity begins with careful experimental design, including determination of appropriate cell lines, concentration ranges, and experimental controls. Following cell seeding and pre-incubation to allow cell attachment and recovery, cells are treated with a concentration gradient of this compound typically spanning 0.01-100 μM for duration of 24-72 hours. Researchers must select appropriate assessment methods based on specific research questions: MTT assay for general metabolic activity and viability, flow cytometry for detailed apoptosis analysis and cell cycle effects, or clonogenic assays for long-term reproductive survival. Data analysis leads to IC₅₀ determination and can inform subsequent mechanistic studies on DNA damage, topoisomerase inhibition, and pathway analysis. [5] [3] [4]
Diagram Title: Amsacrine Mechanism of Action
This compound exerts its cytotoxic effects through multiple interconnected mechanisms. The primary mechanism involves DNA intercalation through its aminoacridine ring, combined with topoisomerase II inhibition via its sulfonamide side chain. This dual action stabilizes the topoisomerase II-DNA cleavable complex, preventing DNA relegation and resulting in accumulation of double-strand breaks. These DNA lesions trigger S-phase cell cycle arrest and activate apoptosis through both intrinsic and extrinsic pathways. Additionally, this compound induces reactive oxygen species (ROS) generation, which further contributes to DNA damage and inhibits matrix metallopeptidase expression (MMP-2 and MMP-9), potentially limiting metastatic potential in sensitive cell types. The preferential cytotoxicity toward S-phase cells reflects the increased topoisomerase II activity during DNA replication, making rapidly proliferating cells particularly vulnerable to amsacrine-induced damage. [7] [1] [3]
This compound remains a valuable tool in cancer research, particularly for studying topoisomerase II inhibition and DNA damage-induced apoptosis. The protocols outlined herein provide researchers with robust methodologies for assessing its cytotoxicity across diverse experimental systems. When properly implemented, these assays yield reproducible, quantitative data that can inform drug development efforts and mechanistic studies. The continuing investigation of amsacrine and its derivatives holds promise for developing more selective topoisomerase-targeting agents with improved therapeutic indices. [7] [1]
This compound is a DNA topoisomerase II inhibitor approved for the treatment of acute adult leukemias refractory to other agents [1]. Its established profile as a chemotherapeutic provides a foundation for investigating its immunotherapeutic potential.
| Property | Description |
|---|---|
| Generic Name | Amsacrine [1] |
| Mechanism of Action | DNA intercalation; inhibition of DNA topoisomerase II, inducing double-stranded DNA breaks [1]. |
| Primary Indication | Acute leukemias (particularly nonlymphocytic) and malignant lymphomas [1] [2]. |
| Key Pharmacological Properties | Protein binding: 96-98% [1]. |
| Metabolism: Extensive, primarily hepatic [1]. | |
| Half-life: 8-9 hours [1]. |
Recent investigations reveal that amsacrine can directly influence immune cells, positioning it as a candidate for cancer immunotherapy.
The most well-documented immunomodulatory effect of amsacrine is its ability to induce monocyte-to-dendritic cell differentiation and maturation, a critical step for initiating adaptive anti-tumor immunity [3] [4].
Emerging evidence suggests that acridine derivatives, including amsacrine, may suppress regulatory T cells, which are known to dampen anti-tumor immune responses in the tumor microenvironment [5].
Below are detailed methodologies for key experiments investigating amsacrine's immunomodulatory effects.
This protocol outlines the process for using amsacrine to generate mature dendritic cells from a monocytic cell line.
This protocol describes a screening method used to identify compounds that downregulate FoxP3 in regulatory T cells.
Amsacrine's primary mechanism is the inhibition of DNA topoisomerase II, leading to DNA damage and cell death in rapidly dividing cancer cells. Its newly discovered immunomodulatory effects are likely downstream consequences of this DNA damage response.
The diagram below illustrates how this DNA damage can engage immune signaling pathways, providing a hypothesized mechanism for its immunomodulatory effects.
When incorporating amsacrine into immunotherapy research protocols, note the following:
The repurposing of amsacrine for immunotherapy is a nascent field with several compelling research avenues:
Amsacrine hydrochloride is an antineoplastic agent with specific importance in the treatment of acute myeloid leukemia (AML), particularly in specialized clinical scenarios where standard therapies are contraindicated. This aminoacridine derivative has been developed as a potent intercalating agent with significant activity against hematological malignancies, especially acute leukemias and malignant lymphomas, though it demonstrates poor activity against solid tumors. Amsacrine has been approved in various countries (though not in the United States) and maintains investigational status for specific applications, reflecting its targeted therapeutic niche in oncology [1]. The drug's clinical value lies primarily in two key scenarios: treatment of refractory or relapsed AML where standard induction therapy has failed, and as a component of anthracycline-free regimens for patients with significant cardiac comorbidities who cannot tolerate the cardiotoxicity of conventional anthracycline-based induction therapy [2].
The chemical properties of this compound contribute significantly to its mechanism and application. With the chemical formula C₂₁H₁₉N₃O₃S·HCl and a molecular weight of approximately 429.92 g/mol, it is classified as a small molecule therapeutic [1]. The drug is typically administered as an intravenous formulation due to poor oral bioavailability, with various salt forms including the hydrochloride, gluconate, and mesylate versions used in clinical practice. Understanding these fundamental characteristics provides the foundation for exploring its specific mechanisms, clinical applications, and protocol development in AML management.
This compound exhibits specific physicochemical properties that directly influence its pharmaceutical formulation and clinical application. The drug demonstrates limited water solubility (<1 mg/mL), necessitating specialized pharmaceutical preparation for intravenous administration [1]. Its protein binding characteristics are significant, with 96-98% of circulating drug bound to plasma proteins, primarily alpha-1-acid glycoprotein and albumin, which influences its distribution and availability [1]. The drug's elimination follows a biphasic pattern with an estimated half-life of 8-9 hours, though precise pharmacokinetic parameters like volume of distribution and clearance remain incompletely characterized in available literature [1].
Table: Pharmacological Properties of this compound
| Property | Characteristic | Clinical Significance |
|---|---|---|
| Chemical Formula | C₂₁H₁₉N₃O₃S·HCl | Small molecule structure |
| Molecular Weight | 429.92 g/mol | Influences distribution and dosing |
| Water Solubility | <1 mg/mL | Requires specialized IV formulation |
| Protein Binding | 96-98% | High binding affects free drug availability |
| Elimination Half-life | 8-9 hours | Determines dosing frequency |
| Primary Metabolism | Hepatic (glutathione conjugation) | Important for patients with liver dysfunction |
Amsacrine exerts its antineoplastic effects through two primary molecular mechanisms that ultimately trigger apoptotic cell death in leukemic cells. The first mechanism involves DNA intercalation, where the planar acridine moiety inserts between DNA base pairs, with particular specificity for A-T rich regions [1] [3] [4]. This intercalation distorts the DNA helix, disrupting essential processes including DNA replication and transcription by reducing association between DNA and key enzymes like DNA polymerase and RNA polymerase [4]. The structural distortion alters major and minor groove proportions, further interfering with transcription factor binding and gene expression regulation.
The second and potentially more significant mechanism is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription [5]. Topoisomerase II creates transient double-strand breaks in DNA to relieve torsional stress before resealing the breaks. Amsacrine stabilizes the transient DNA-topoisomerase II complex, preventing the re-ligation step and resulting in accumulation of double-strand DNA breaks [3] [5]. Research demonstrates that the drug's 3'-methoxy group position is critical for this activity, as positional isomers like o-AMSA (with the methoxy group at the 2' position) show markedly reduced topoisomerase II poisoning despite similar DNA intercalation properties [5]. This mechanism is particularly effective against rapidly dividing cells, which express higher levels of topoisomerase II, with cytotoxicity greatest during the S phase of the cell cycle [1].
Visualization of the primary and secondary mechanisms through which amsacrine induces cell death in leukemic cells, highlighting the convergence of multiple pathways on apoptotic signaling.
Amsacrine has established its role in the management of relapsed/refractory AML, particularly when initial induction therapy fails to achieve remission or when disease recurrence occurs after initial successful treatment. The combination of amsacrine with high-dose cytarabine has demonstrated efficacy in this challenging patient population, with a phase II trial reporting complete remission rates of 40% in patients with AML on failure or relapse [6]. This regimen represents an important salvage option for patients who have exhausted standard first-line therapies, though response duration may be limited, with remissions typically lasting several months rather than achieving long-term disease control in most cases [6]. The hematologic toxicity profile of such regimens is significant but manageable in specialized care settings, while non-hematologic toxicities are generally characterized as mild to moderate, making this approach feasible for appropriately selected patients [6].
The timing of relapse appears to influence the potential efficacy of amsacrine-containing salvage regimens. Patients with longer initial remission durations (exceeding 12 months) generally demonstrate higher response rates to salvage therapy compared to those with early relapse or primary refractory disease [7]. This pattern aligns with the behavior of other salvage regimens in AML and reflects the underlying biology of treatment-resistant disease. For patients who achieve complete remission with amsacrine-containing salvage therapy, consolidation with allogeneic stem cell transplantation should be strongly considered when feasible, as this represents the best opportunity for long-term disease control in the relapsed/refractory setting [2].
A significant clinical application of amsacrine is in the treatment of newly diagnosed AML patients with significant cardiac comorbidities that preclude the use of standard anthracycline-based induction therapy. This is particularly relevant in elderly AML patients, where the median age at diagnosis is 72 years and the prevalence of cardiac disease is substantial [2]. The TAA regimen (thioguanine, cytarabine, and amsacrine) has been investigated as an anthracycline-free induction alternative for patients with conditions including coronary artery disease, cardiomyopathy, and heart failure [2]. In this population, median ejection fraction was approximately 48% (range 30-67%), with patients below 30% typically considered unfit for any intensive induction therapy [2].
Despite the theoretical advantage of reduced cardiotoxicity, outcomes with TAA induction in cardiac-compromised patients have been suboptimal, primarily due to high early mortality rates (39% within 30 days) mainly attributable to infectious complications rather than cardiac events [2]. These outcomes have led to reconsideration of this approach in contemporary practice, with the advent of novel agents like venetoclax combinations offering potentially safer alternatives for this vulnerable population. However, for selected patients with cardiac contraindications to anthracyclines but otherwise preserved performance status, amsacrine-based induction may still represent a viable intensive therapy option when newer alternatives are unavailable or inappropriate [2].
Table: Clinical Applications of Amsacrine in AML
| Clinical Scenario | Typical Regimen | Response Rates | Key Considerations |
|---|---|---|---|
| Relapsed/Refractory AML | Amsacrine + high-dose cytarabine | 40% CR [6] | Bridge to transplant when possible |
| Newly diagnosed AML with cardiac comorbidities | TAA (thioguanine, cytarabine, amsacrine) | 52% CR/CRi [2] | High early mortality (39%) from infections |
| Secondary AML | Amsacrine combinations | Variable | Consider based on prior therapy and comorbidities |
The TAA regimen represents a specialized induction protocol designed specifically for AML patients with significant cardiac comorbidities that preclude anthracycline use. This regimen includes three chemotherapeutic agents administered in a coordinated sequence: thioguanine (200 mg/m² orally on days 3-9), cytarabine (200 mg/m² by continuous 24-hour intravenous infusion on days 1-8), and amsacrine (210 mg/m² by intravenous infusion on days 3-5) [2]. The timing of amsacrine administration beginning on day 3 is designed to build upon the initial cytarabine exposure, potentially creating synergistic cytotoxicity through sequential targeting of DNA synthesis and repair mechanisms.
Response assessment following TAA induction follows standard AML protocols, with bone marrow evaluation typically performed around day 15 to assess blast clearance. In the published cardiac comorbidity cohort, 42% of patients had no residual blasts (<5%) on day 15 bone marrow assessment [2]. For patients with persistent disease, a second induction cycle may be considered, though this was only administered in 16.1% of cases in the reported cohort due to early mortality or poor general condition [2]. The overall complete remission rate (including CR with incomplete hematologic recovery) with one or two TAA induction cycles was 52%, demonstrating significant antileukemic activity despite the exclusion of anthracyclines [2]. Following achievement of remission, consolidation therapy with intermediate- or high-dose cytarabine or allogeneic stem cell transplantation should be considered based on disease risk, response quality, and patient fitness.
For patients with relapsed or refractory AML, the combination of amsacrine with high-dose cytarabine represents an established salvage regimen. The original phase II trial employed amsacrine with cytarabine at a dose of 12 g/m² total per cycle, substantially higher than conventional doses [6]. In contemporary practice, cytarabine dosing in such regimens is often individualized based on patient age, performance status, and prior therapy tolerance. The administration sequence typically involves cytarabine infusion followed by amsacrine, though precise timing details may vary by institutional protocol.
The hematologic toxicity of this combination is profound and universal, necessitating meticulous supportive care measures including prophylactic antimicrobials, blood product support, and growth factor administration when appropriate. The expected duration of severe cytopenia following this regimen is typically 3-4 weeks, during which patients require close monitoring for infectious complications and other treatment-related toxicities. Despite these challenges, the regimen offers the potential for complete remission in a subset of patients with otherwise limited options, and can serve as a bridge to transplantation for appropriate candidates.
Decision pathway for amsacrine-based therapy in AML, highlighting key assessment points and treatment options based on response and patient characteristics.
Dose modifications of amsacrine may be necessary based on organ function impairment, advanced age, or severe treatment-related toxicities. While formal pharmacokinetic-guided dosing recommendations are limited in available literature, practical adjustments include reduction of amsacrine dose by 25-50% in patients with moderate hepatic impairment (bilirubin 1.5-3.0 mg/dL), and avoidance in severe hepatic impairment (bilirubin >3.0 mg/dL) given the drug's extensive hepatic metabolism and glutathione conjugation [1]. In patients with renal impairment, caution is warranted though specific dosing guidelines are not well-established; conservative dosing with close monitoring is recommended for moderate to severe renal dysfunction.
For patients experiencing prolonged myelosuppression following previous cycles, dose reduction of 25% for subsequent courses should be considered, particularly if the duration of severe neutropenia exceeded 28 days or if life-threatening infectious complications occurred. In elderly patients (≥65 years) without significant comorbidities, full dosing may be maintained with enhanced monitoring, while for frail elderly patients or those with significant non-cardiac comorbidities, initial dose reduction of 25% should be considered with potential escalation in subsequent cycles if tolerated. These dose adjustment principles should always be implemented within the context of individualized risk-benefit assessment and institutional protocols.
The most pronounced and predictable toxicities of amsacrine-containing regimens are hematologic in nature, reflecting the drug's mechanism of action on rapidly dividing cells. Myelosuppression is universal following therapeutic dosing, with median time to neutrophil recovery typically ranging from 21-28 days and platelet recovery following a similar timeline [1] [2]. This predictable cytopenic phase necessitates intensive supportive care measures including transfusion support for anemia and thrombocytopenia, and prophylactic or pre-emptive management of neutropenia-related complications.
The reported incidence of neutropenic fever and documented infections with amsacrine-containing regimens is substantial, contributing significantly to the observed early mortality rate of 39% in the cardiac comorbidity cohort [2]. In this study, infectious complications accounted for 75% of early deaths, highlighting the critical importance of rigorous infection prevention, monitoring, and management strategies [2]. The implementation of granulocyte colony-stimulating factors may be considered in selected cases, though evidence specifically supporting their routine use with amsacrine regimens is limited. Antimicrobial prophylaxis following established institutional protocols for intensive chemotherapy is essential, with particular attention to fungal prophylaxis given the prolonged duration of neutropenia.
Amsacrine demonstrates a distinct profile of non-hematologic adverse effects that require proactive management. Gastrointestinal toxicities are common, with nausea and vomiting representing frequent acute side effects that typically respond well to modern antiemetic regimens [1]. The drug's formulation and solvent system (often containing organic co-solvents) may contribute to local infusion-related reactions, including phlebitis with peripheral administration, making central venous access preferable for administration.
Of particular concern is the potential for cardiotoxicity, which may manifest as arrhythmias, electrocardiogram changes, or rarely, clinical heart failure [1]. While designed as an anthracycline alternative for cardiac-compromised patients, amsacrine nonetheless carries cardiac risks that necessitate careful monitoring, particularly in patients with pre-existing cardiac dysfunction. Additional toxicities include mucositis of varying severity, dermatologic reactions, and potential for extravasation injury with improper administration. Hepatotoxicity, typically manifesting as transaminase elevations, may occur but is usually reversible with appropriate supportive care and dose modification when necessary.
Table: Management of Common Amsacrine Toxicities
| Toxicity Type | Frequency | Preventive Strategies | Management Approaches |
|---|---|---|---|
| Myelosuppression | Universal (100%) | Growth factor consideration | Transfusion support, infection vigilance |
| Nausea/Vomiting | Frequent | 5-HT3 antagonist prophylaxis | Rescue antiemetics, fluid support |
| Mucositis | Common (30-40%) | Oral cryotherapy, hygiene | Pain management, nutritional support |
| Infection | High risk | Antimicrobial prophylaxis | Prompt broad-spectrum therapy for fever |
| Cardiotoxicity | Less common | Baseline cardiac assessment | Symptomatic management, discontinuation |
| Hepatotoxicity | Infrequent | Regular LFT monitoring | Dose modification, supportive care |
The role of amsacrine in AML therapy continues to evolve amid the rapidly changing landscape of leukemia treatment. The development of novel targeted agents including BCL-2 inhibitors (venetoclax), FLT3 inhibitors, IDH1/2 inhibitors, and hedgehog pathway inhibitors has created alternative options for patients unsuitable for anthracycline-based induction [2]. These agents offer the potential for efficacy with reduced toxicity, particularly important for elderly patients and those with significant comorbidities. Recent studies have demonstrated impressive response rates with venetoclax combinations in newly diagnosed elderly AML patients, with complete remission rates exceeding those historically observed with intensive chemotherapy in similar populations, albeit with different durability patterns [2].
In this context, the future role of amsacrine likely resides in specific niche applications rather than broad frontline use. These may include specific molecular subtypes that demonstrate particular sensitivity to topoisomerase II inhibition, combination strategies with novel targeted agents to enhance efficacy while managing toxicity, or as a component of conditioning regimens for hematopoietic stem cell transplantation. Further research is needed to identify predictive biomarkers for amsacrine response, potentially including topoisomerase II expression levels, specific mutational profiles, or functional assays of DNA damage repair capacity. The structural insights gained from understanding the relationship between amsacrine's methoxy group position and its topoisomerase II inhibitory activity may also inform the development of next-generation analogs with improved therapeutic indices [5].
This compound remains a valuable therapeutic option in specific clinical scenarios in AML management, particularly for patients with relapsed or refractory disease and those with cardiac contraindications to anthracycline-based induction therapy. Its dual mechanism of action involving both DNA intercalation and topoisomerase II inhibition provides a distinct approach to targeting leukemic cells, with particular efficacy against rapidly dividing populations. The well-characterized toxicity profile, dominated by predictable myelosuppression with manageable non-hematologic effects, allows for safe administration in appropriately selected patients with adequate supportive care.
Ongoing research continues to refine the role of amsacrine in the context of emerging targeted therapies and combination approaches. The methodological protocols outlined in this document provide a framework for the standardized application of amsacrine in both clinical and research settings, with careful attention to appropriate patient selection, dosing, monitoring, and toxicity management. As the AML therapeutic landscape continues to evolve, the principles outlined herein will support the rational incorporation of amsacrine into contemporary treatment paradigms, whether as a component of conventional chemotherapy or in novel combination strategies.
Amsacrine is a synthetic aminoacridine derivative with potent antineoplastic activity. It is primarily used in the treatment of acute leukemias, particularly for patients with disease refractory to first-line treatments [1] [2].
The following diagram illustrates the primary mechanisms leading to cell death.
Understanding the pharmacokinetic profile of amsacrine is crucial for dosing and managing toxicities. Key properties are summarized below.
| Property | Description |
|---|---|
| Absorption | Poorly absorbed [1]. |
| Protein Binding | High (96-98%) [1] [4]. |
| Metabolism | Extensive, primarily in the liver. Converted to a glutathione conjugate [1]. |
| Route of Elimination | Not fully characterized; renal elimination plays a minor role [4]. |
| Half-Life | Terminal half-life (t1/2β) is approximately 5.3 to 9 hours [1] [4]. |
| Clearance | May be reduced with repeated dosing, potentially due to saturated hepatic elimination [4]. |
The safety profile of amsacrine is characterized by its effects on rapidly dividing cells and other organ systems.
| Category | Common/Notable Adverse Effects |
|---|---|
| Hematologic | Myelosuppression (dose-limiting): Leukopenia, thrombocytopenia, anemia [1]. |
| Cardiac | Cardiotoxicity: QTc prolongation, atrial and ventricular arrhythmias, heart failure, rare sudden death. Incidence of arrhythmia reported from 0.7% in one study [2]. |
| Gastrointestinal | Nausea, vomiting, diarrhea [1] [2]. |
| Other | Mucositis, hepatic enzyme elevation, skin pigmentation [1]. |
This section outlines a general framework for studying amsacrine in vitro. Specific concentrations and conditions must be optimized for your experimental model.
1. In Vitro Cytotoxicity and Proliferation Assay This protocol is used to determine the inhibitory effect of amsacrine on cancer cell growth [3] [5].
2. Apoptosis Detection via Flow Cytometry This method quantifies amsacrine-induced apoptosis [3].
While historically used in leukemia, amsacrine's well-defined mechanism makes it a valuable tool in diverse research areas.
For a comprehensive study of amsacrine, the following integrated workflow is recommended.
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Amsacrine (m-AMSA) is a 9-anilinoacridine derivative that has demonstrated significant clinical utility in the treatment of acute leukemias, particularly acute myeloid leukemia (AML). As a topoisomerase II inhibitor, amsacrine exerts its cytotoxic effects through DNA intercalation and stabilization of the cleavable topoisomerase II-DNA complex, leading to DNA damage and ultimately apoptosis. Recent evidence indicates that amsacrine and its derivatives also exhibit activity against bacterial type I topoisomerases (TopA), expanding their potential therapeutic applications to include antibacterial drug development [1] [2]. The characterization of amsacrine's biological activity through dose-response experiments is therefore essential for both anticancer drug development and novel antimicrobial discovery.
The fundamental principle underlying dose-response assessment is that the magnitude of biological effect is proportional to the drug concentration at the target site. For amsacrine, this relationship follows a sigmoidal curve when response is plotted against logarithm of concentration, allowing determination of key pharmacological parameters including IC50, EC50, and Hill coefficient [3]. These parameters provide critical insights into amsacrine's potency, efficacy, and mechanism of action across different biological systems. Recent electrochemical studies have further revealed that amsacrine's redox characteristics, particularly the relatively low oxidation potential of its diarylamine moiety, may contribute significantly to its biological activity and interactions with biomolecules [4].
Biological System Selection: Choose appropriate model systems based on research objectives. For anti-leukemia studies, employ human leukemia cell lines (e.g., HL-60, K562). For mechanistic studies targeting topoisomerase II, utilize enzyme-based assays. For anti-mycobacterial research, use Mycobacterium species including M. smegmatis or M. tuberculosis [1] [2].
Concentration Range Determination: Conduct preliminary range-finding experiments to establish appropriate concentration ranges. For cell-based assays with amsacrine, typical ranges span from 1 nM to 100 μM, with 8-12 concentrations spaced logarithmically (e.g., half-log or quarter-log dilutions) to adequately characterize the sigmoidal dose-response relationship [3].
Temporal Parameters: Define exposure times based on the biological endpoint measured. For acute cytotoxicity assessments, 48-72 hour exposures are typical. For target-specific effects (e.g., topoisomerase inhibition), shorter exposures (1-24 hours) may be appropriate [5].
Controls and Replication: Include appropriate positive controls (known topoisomerase inhibitors), negative controls (vehicle-only treated), and blank controls. Implement triplicate technical replicates and three independent biological replicates to ensure statistical robustness [5] [2].
The following workflow diagram illustrates the complete experimental process for amsacrine dose-response characterization:
Figure 1: Experimental workflow for amsacrine dose-response studies
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric measurement of cell viability and metabolic activity, widely used for assessing amsacrine's cytotoxic effects [5].
Cell Culture and Seeding: Grow appropriate cell lines (e.g., Vero, HL-60, or other relevant models) in complete growth medium (DMEM or RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere. Seed cells into 96-well plates at optimal density (5,000-10,000 cells/well for adherent cells, 50,000-100,000 cells/well for suspension cells) and incubate for 24 hours to allow attachment and stabilization [5].
Amsacrine Treatment Preparation: Prepare a 10 mM stock solution of amsacrine hydrochloride in DMSO and store at -20°C. On the day of treatment, prepare serial dilutions in complete culture medium to generate a concentration series (typically ranging from 1 nM to 100 μM). Include vehicle controls (DMSO at equivalent concentration, typically ≤0.1%) and positive controls (e.g., 100 μM staurosporine for complete cell death induction) [5].
Treatment and Incubation: Remove culture medium from pre-seeded plates and replace with 200 μL/well of amsacrine-containing medium or controls. Incubate plates for 48-72 hours at 37°C with 5% CO₂.
MTT Assay Procedure: After treatment, add 20 μL/well of MTT solution (5 mg/mL in PBS) and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 150 μL/well of DMSO. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [5].
This biochemical assay directly measures amsacrine's effect on topoisomerase activity through DNA relaxation monitoring [2].
Reaction Setup: Prepare reaction mixtures (20 μL final volume) containing 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂, 60 nM mycobacterial TopA (or other relevant topoisomerase), and amsacrine at varying concentrations (typically 15-60 μM). Include appropriate controls (enzyme without inhibitor, DNA without enzyme) [2].
Pre-incubation and Reaction Initiation: Pre-incubate reaction mixtures (excluding DNA substrate) for 30 minutes on ice to allow drug-enzyme interaction. Initiate reactions by adding 140 ng negatively supercoiled pUC19 plasmid DNA and incubate for 15 minutes at 37°C [2].
Reaction Termination and Analysis: Stop reactions by adding 1.5 μL of 0.5 M EDTA. Separate DNA topoisomers by electrophoresis in 0.8% agarose in TAE buffer at 140 V for 3 hours at room temperature. Visualize DNA by ethidium bromide staining (0.5 μg/mL for 30 minutes) and document using gel imaging system [2].
Electrochemical methods provide insights into amsacrine's redox behavior and its DNA interaction capabilities, which are crucial for understanding its mechanism of action [4].
Solution Preparation: Prepare amsacrine solutions in appropriate electrolyte buffer (e.g., 0.1 M phosphate buffer, pH 7.4) at concentrations ranging from 10 μM to 1 mM. For DNA interaction studies, prepare solutions containing fixed amsacrine concentration with increasing concentrations of DNA (0-100 μM base pairs) [4].
Voltammetric Measurements: Perform cyclic voltammetry using a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Typical parameters: scan rate 50-100 mV/s, potential range -1.0 to +1.2 V. Use differential pulse voltammetry for enhanced sensitivity in quantification (pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s) [4].
Data Interpretation: Analyze voltammograms for oxidation and reduction peaks. The peak current intensity and peak potential shifts in the presence of DNA provide information on binding affinity and mode of interaction.
Dose-response data should be fitted to a four-parameter logistic model to derive key pharmacological parameters:
Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))
Where:
Table 1: Experimentally observed dose-response parameters for amsacrine across different assay systems
| Assay System | IC₅₀/EC₅₀ Value | Hill Coefficient | Maximum Effect | Reference |
|---|---|---|---|---|
| Vero cell cytotoxicity | 41.72-154.10 μM | Not reported | 0-33.3% reduction in viable tachyzoites | [5] |
| M. smegmatis TopA inhibition | 15-60 μM | Not reported | Complete DNA relaxation inhibition | [2] |
| DNA binding (voltammetry) | Kd ~ 1.8 × 10⁵ M⁻¹ | Not applicable | Not applicable | [1] |
Table 2: Key statistical parameters for dose-response curve validation
| Parameter | Recommended Value | Purpose | Acceptance Criteria |
|---|---|---|---|
| R² | >0.90 | Goodness of fit | ≥0.95 for high quality data |
| 95% Confidence Interval | Narrow relative to IC₅₀ | Precision of IC₅₀ estimate | Should not span more than one order of magnitude |
| Replicate concordance | CV < 15% | Experimental reproducibility | CV < 20% for biological assays |
Amsacrine's multifaceted mechanism of action involves several sequential processes that can be visualized as follows:
Figure 2: Molecular mechanism of amsacrine action involving DNA intercalation and topoisomerase inhibition
Solvent Considerations: DMSO is the preferred solvent for amsacrine stock solutions due to its excellent solubility properties. Maintain DMSO concentration ≤0.1% in all assay conditions to avoid solvent toxicity effects. Include vehicle controls with equivalent DMSO concentrations in all experiments [5] [2].
Culture Conditions: Maintain strict pH stability (7.2-7.4) and osmolality (280-320 mOsm/kg) throughout cell-based assays, as variations can significantly impact amsacrine activity and cellular response.
Time Considerations: The duration of drug exposure significantly influences dose-response parameters. Shorter exposures (4-24 hours) may reflect different mechanisms (e.g., topoisomerase inhibition) compared to longer exposures (48-72 hours) that measure overall cytotoxicity [5].
Table 3: Common experimental challenges and recommended solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Shallow dose-response curve | Inadequate concentration range, insufficient exposure time | Extend concentration range (lower minimum, higher maximum), increase exposure duration |
| High variability between replicates | Uneven cell seeding, drug precipitation, edge effects in plates | Use automated dispensers, include plate mixing step, use specialized plates to minimize edge effects |
| Inconsistent IC₅₀ values between experiments | Passage number effects, serum batch variations, enzyme activity fluctuations | Use low-passage cells, standardize serum batches, aliquot and preserve enzyme stocks |
| Poor DNA relaxation in topoisomerase assays | Enzyme degradation, incorrect reaction conditions | Freshly prepare enzyme aliquots, verify Mg²⁺ concentration, include positive control inhibitors |
The fundamental dose-response protocols for amsacrine can be extended to evaluate derivative compounds and combination therapies:
Derivative Screening: When testing amsacrine derivatives with modified sulfonamide moieties, extend the concentration range toward higher values (up to 200 μM) as modifications may alter potency [2].
Combination Studies: For drug combination experiments (e.g., amsacrine with cytarabine or etoposide), employ fixed-ratio designs and analyze data using the Bliss independence or Chou-Talalay methods to identify synergistic, additive, or antagonistic interactions [1].
Mechanistic Probes: Incorporate specific inhibitors of DNA damage response pathways (e.g., ATM/ATR inhibitors) to delineate mechanisms of cell death following amsacrine treatment.
These application notes provide comprehensive methodologies for characterizing this compound dose-response relationships across multiple experimental systems. The protocols outlined enable robust quantification of amsacrine's biological activity, supporting both basic research on its mechanism of action and applied drug development efforts. The integration of cytotoxicity assessments with target-specific biochemical assays and biophysical interaction studies offers a multidimensional approach to understanding this complex anticancer agent. As research on amsacrine continues to evolve, particularly in the development of derivatives with improved selectivity profiles, these standardized protocols will facilitate meaningful comparisons across studies and accelerate the development of novel acridine-based therapeutics.
Amsacrine (also known as m-AMSA or acridinyl anisidide) is a topoisomerase II inhibitor that functions as a potent antineoplastic agent. Its primary mechanism of action involves DNA intercalation within tumor cells, leading to DNA damage and subsequent cell death. Amsacrine has been extensively used in the treatment of lymphocytic and non-lymphocytic leukemias, with recent research exploring its potential applications in anti-mycobacterial therapies and as an adjuvant in glaucoma filtration surgery. The compound's biological activity stems from its ability to stabilize the cleavable topoisomerase-DNA complex, preventing DNA resealing and promoting apoptotic pathways in target cells.
Recent studies have revealed that Amsacrine also inhibits structurally distinct bacterial type I topoisomerases (TopAs), including the essential mycobacterial TopA in Mycobacterium tuberculosis. This expanded mechanism of action has generated significant interest in repurposing Amsacrine and its derivatives for anti-tuberculosis applications. Additionally, high-throughput screening of off-patent drug compounds identified Amsacrine as a promising candidate adjuvant for glaucoma filtration surgery, where it demonstrates anti-fibrotic properties by suppressing Tenon's capsule fibroblast proliferation. These diverse applications necessitate precise optimization of incubation parameters, particularly incubation time, to maximize efficacy while minimizing cytotoxicity.
Table 1: Fundamental Properties of Amsacrine
| Property | Specification |
|---|---|
| CAS Number | 51264-14-3 |
| Synonyms | m-AMSA; acridinyl anisidide |
| Molecular Target | Topoisomerase II (eukaryotic); Topoisomerase I (bacterial) |
| Primary Mechanism | DNA intercalation; Stabilization of cleavable topoisomerase-DNA complex |
| Therapeutic Applications | Acute leukemias; Investigational: anti-mycobacterial therapy, glaucoma surgery adjuvant |
| Storage Conditions | Controlled room temperature; Protect from light |
Amsacrine demonstrates potent cytotoxic effects across diverse cell lines, with activity levels varying based on cell type, exposure duration, and concentration. The tables below summarize key quantitative data from published studies, providing researchers with reference values for experimental design.
Table 2: Anti-cancer Activity of Amsacrine in Human Cell Lines
| Cell Line | Cell Type | IC₅₀ Value | Assay Type | Incubation Time |
|---|---|---|---|---|
| CCRF-CEM | T-cell leukemia | 0.03-0.18 µM | MTT assay | 72 hours |
| A2780 | Ovarian cancer | 0.027-0.1 µM | Growth inhibition | 72-96 hours |
| A549 | Lung carcinoma | 0.03-22.2 µM | MTT assay | 48-72 hours |
| HCT-116 | Colorectal carcinoma | 0.7-0.93 µM | MTT/XTT assay | 48-72 hours |
| 2008 | Ovarian cancer | 4.31 µM | MTT assay | 72 hours |
| A-431 | Epidermoid carcinoma | 0.17-5.89 µM | Trypan blue/MTT assay | 72 hours |
Table 3: Anti-mycobacterial and Specialty Application Data
| Application | Experimental Model | Effective Concentration | Key Findings | Incubation Time |
|---|---|---|---|---|
| Anti-mycobacterial | M. smegmatis TopA | 15-60 µM | Enzyme inhibition in DNA relaxation assays | 15 minutes (enzyme) |
| Glaucoma Surgery | Rabbit trabeculectomy model | 1-10% solution | Lower IOP vs. mitomycin C at 42-70 days | 5 minutes (application) |
| Fibrosis Inhibition | Marmoset Tenon's capsule fibroblasts | 10 µM | 20.1% apoptosis induction vs. 3.0% in control | 24 hours |
The concentration-dependent response patterns observed across studies highlight the importance of dose-response relationships in Amsacrine applications. In anti-mycobacterial studies, modifications to Amsacrine's sulfonamide moiety have yielded derivatives with enhanced enzyme inhibition and improved drug selectivity in vivo. For ophthalmic applications, concentration optimization was critical, with 10% Amsacrine demonstrating superior intraocular pressure reduction compared to mitomycin C at later time points (42-70 days) while 1% concentration avoided the sharp postoperative pressure drop associated with mitomycin C [1].
Protocol Objective: To evaluate the cytotoxic effects of Amsacrine hydrochloride on cancer cell lines through dose-response studies and time-course experiments.
Materials:
Procedure:
Critical Parameters:
Protocol Objective: To assess the inhibitory activity of this compound against mycobacterial topoisomerase I and determine effects on bacterial replication dynamics.
Materials:
Procedure: DNA Relaxation Assay:
Bacterial Replication Analysis:
Data Interpretation: Effective TopA inhibition is indicated by impaired DNA relaxation in plasmid-based assays and replication disturbances visualized as altered DnaN-EGFP focus dynamics [2].
Protocol Objective: To evaluate Amsacrine as an anti-fibrotic adjuvant in glaucoma filtration surgery using a rabbit model.
Materials:
Procedure:
Optimization Notes: The 5-minute application time was determined as optimal based on Draize ocular irritation tests, which showed no irritation at Amsacrine concentrations up to 10%, while mitoxantrone (another TOP2 inhibitor) caused significant irritation at equivalent concentrations [1].
Method Objective: To provide a validated stability-indicating RP-HPLC method for quantification of Amsacrine and its related substances in bulk samples and stability studies.
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Forced Degradation Studies:
Validation Parameters: The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Mass balance between 99.4% to 99.9% confirms stability-indicating capability [3].
The following diagrams visualize key experimental workflows and the mechanism of action of this compound, providing researchers with clear procedural guidance.
Diagram Title: Amsacrine Experimental Workflow and Mechanism
Diagram Title: DNA Relaxation Assay Workflow
The optimization of This compound incubation time is highly dependent on the specific biological context and experimental objectives. Based on the comprehensive data analysis presented in these application notes, the following guidelines are recommended:
Recent advances in dose optimization paradigms, highlighted by the FDA's Project Optimus initiative, emphasize the importance of exposure-response relationships rather than simply using the maximum tolerated dose [4]. This approach is particularly relevant for Amsacrine applications, given its steep concentration-response curves in cytotoxic applications and the need to balance efficacy with safety considerations.
Future research directions should explore novel derivative compounds with improved selectivity profiles, particularly for anti-mycobacterial applications where Amsacrine's dual inhibition of eukaryotic and prokaryotic topoisomerases presents both challenges and opportunities. The structural insights gained from recent studies on N-(9-acridinyl) amino acid derivatives provide promising avenues for developing compounds with enhanced therapeutic indices [5].
The following table summarizes the core issue and immediate solutions based on drug interaction data [1]:
| Issue | Root Cause | Immediate Solution & Compatible Diluents |
|---|---|---|
| Precipitation in solution [1] | Incompatibility with sodium chloride and heparin [1]. | Use D5W (5% Dextrose in Water) for dilution and infusion [1]. Always consult the manufacturer's prescribing information for the specific product you are using. |
Q1: Why does amsacrine precipitate in sodium chloride solutions? While the search results do not specify the exact chemical mechanism, the incompatibility is well-documented. Precipitation is likely due to the common ion effect [2]. A saturated sodium chloride solution provides a high concentration of chloride ions (Cl⁻). When hydrochloric acid (HCl) is present, as in the amsacrine hydrochloride salt, the increased Cl⁻ ion concentration can exceed the solubility product, causing the drug to precipitate out of solution.
Q2: What is the mechanism of action of this compound? Amsacrine is an antineoplastic agent that targets DNA and topoisomerase II [3] [4].
The diagram below illustrates this mechanism.
Q3: What are the standard research protocols for in vitro and in vivo studies? The table below summarizes experimental methodologies from the literature [3] [7].
| Assay Type | Protocol Summary | Key Observations |
|---|---|---|
| In Vitro Cell Assay | Treat cells (e.g., human leukemia U937 cells) with Amsacrine HCl. Assess apoptosis via caspase-9/-3 activation, intracellular Ca²⁺ concentration, mitochondrial depolarization, and MCL1 protein down-regulation [3] [7]. | Induces mitochondria-mediated apoptosis; down-regulates MCL1 via decreased stability and promotes GSK3β-mediated degradation [7]. |
| In Vivo Animal Study | Administer different doses (e.g., 0.5-12 mg/kg) to mice. Evaluate genotoxicity using micronucleus test on bone marrow, complemented by fluorescence in situ hybridization (FISH) [3] [7]. | Significant increase in micronucleated polychromatic erythrocytes at higher doses (9 & 12 mg/kg); shows high clastogenic (chromosome-breaking) activity [3] [7]. |
Q4: What are the critical pharmacokinetic parameters for amsacrine? Key ADME (Absorption, Distribution, Metabolism, and Excretion) properties are [6] [7]:
For a comprehensive overview of the key experiments and their logical sequence, refer to the workflow diagram below.
The core challenge with lipophilic drugs like amsacrine is their low water solubility [1] [2]. The table below summarizes excipients and general strategies that have been explored for similar lipophilic pharmaceutical agents.
| Excipient Category | Specific Examples | Function/Purpose | Context from Literature |
|---|---|---|---|
| Solubilizing Agents | Polyethylene Glycol (PEG) [1] | Enhances solubility and stability in parenteral formulations [1]. | Used in improved parenteral formulations for lipophilic agents [1]. |
| Solvents | Organic solvents (type not specified) [1] | Dissolves the lipophilic drug substance [1]. | Part of the method for preparing parenteral formulations [1]. |
| Surfactants | Not specified for amsacrine | Can solubilize drugs via micelle formation [3]. | A general approach for poorly soluble drugs [3]. |
| Carriers for Solid Dispersions | Xylitol, Mannitol [3] | Hydrophilic carrier in solid crystalline suspensions to enhance dissolution rate [3]. | A promising strategy for BCS Class II drugs [3]. |
A critical part of formulation development is ensuring the drug remains stable and can be accurately quantified. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed specifically for amsacrine, which can be used to assess the drug in solution despite solubility challenges [4].
The following diagram outlines a systematic approach to resolving amsacrine hydrochloride solubility, integrating the strategies mentioned above.
What is the basic physicochemical profile of amsacrine? Amsacrine is a small molecule with a chemical formula of C21H19N3O3S and an average mass of 393.459 g/mol [2]. It is a lipophilic drug with very poor water solubility (<1 mg/mL) and high protein binding (96-98%) [2].
Why is a stability-indicating method crucial for solubility studies? When you manipulate the formulation to enhance solubility (e.g., using solvents, changing pH, or milling), you may inadvertently induce drug degradation [4]. A stability-indicating method like the RP-HPLC assay described ensures that you are measuring the intact amsacrine concentration accurately and not confounding it with degradation products [4].
Are there any specific stability concerns for amsacrine? Yes, forced degradation studies indicate that amsacrine is particularly susceptible to basic (alkaline) hydrolysis [4]. This means you should avoid high-pH conditions during formulation development. Slight degradation can also occur under oxidative and thermal stress [4].
The information provided here is a starting point. You will need to design and optimize experiments based on your specific target product profile (e.g., oral vs. intravenous).
A validated stability-indicating study outlines how amsacrine degrades under various stress conditions. The key findings are summarized below [1].
| Stress Condition | Observed Degradation | Key Findings & Implications |
|---|---|---|
| Base Hydrolysis | Significant | Most susceptible pathway; avoid alkaline conditions. |
| Oxidative Stress | Slight | Some degradation; consider antioxidants and control headspace oxygen [2]. |
| Thermal Stress | Slight | Some degradation; refrigerated storage is recommended. |
| Acid Hydrolysis | None | Stable under acidic stress conditions. |
| Photolytic Stress | None | Stable under light stress conditions. |
The relationship between these stressors and the resulting degradation can be visualized as follows:
The following method is used to separate and quantify amsacrine from its degradation products and impurities [1].
Here are solutions to common stability and handling issues:
| Question | Answer & Recommended Action |
|---|---|
| What is the most critical stability concern? | Base (alkaline) hydrolysis. This is the primary degradation pathway. Ensure the compound is never placed in alkaline buffers or conditions [1]. |
| How should it be stored? | Store as a dry powder. The recommended storage for the solid is desiccated at -20°C [3] [4] [5]. |
| How to prepare a stable stock solution? | Use dry DMSO. A solubility of 62.5 mg/mL (145.38 mM) in DMSO has been reported. Prepare stock solutions freshly or store frozen. For short-term in vitro experiments, stock solutions can be sealed and stored below -20°C, typically for several months [3] [5]. |
| Does its chemical structure affect stability? | Yes, the head group is critical. Research shows that the 3'-methoxy group on the anilide "head group" is essential for its activity as a topoisomerase II poison. Moving this group to the 2' position (o-AMSA) increases molecular flexibility and drastically reduces activity, indicating that the specific spatial arrangement is crucial for its function and integrity within the drug-target complex [6]. |
This protocol is used to study the primary mechanism of action of amsacrine: poisoning topoisomerase II and inducing DNA cleavage [6].
The following metabolites were characterized in a study investigating the in vivo metabolism of asulacrine (ASL), a derivative of amsacrine. Many of these are also expected to be relevant for amsacrine itself [1].
| Metabolite Type | Key Examples | Potential Interference / Notes |
|---|---|---|
| Oxidation & Hydroxylation | Oxidized, Hydroxylated products | Generation of reactive species; can cause oxidative stress [1]. |
| Conjugation | Glucuronosylation, Glutamination, Acetylcysteine conjugation | Altered drug activity, potential for off-target binding or stress responses [1]. |
| Other Modifications | Demethylation, Carboxylation, Hydrogenation | Changes to drug's chemical structure and properties can influence experimental results [1]. |
Here are detailed methodologies for studying amsacrine's metabolites and its redox behavior, which is key to understanding its interference potential.
This method is based on a comprehensive study investigating the in vivo metabolism of asulacrine [1].
A 2025 study detailed a comprehensive electrochemical investigation of amsacrine, which can also serve as a screening method for its interactions with biomolecules [2].
Q1: What are the primary mechanisms by which amsacrine or its metabolites might cause experimental interference?
Q2: How can I mitigate metabolite-related interference in my cell-based assays?
Q3: The biological activity of my amsacrine seems inconsistent. What could be wrong?
The diagrams below outline the key experimental workflow for metabolite analysis and the metabolic pathway of amsacrine based on current research.
Diagram 1: Experimental workflow for identifying and characterizing amsacrine metabolites using LC/IT-TOFT MS.
Diagram 2: Major metabolic pathways of amsacrine and their associated interference risks.
Understanding the mechanism of action is crucial for troubleshooting cytotoxicity issues. The following diagram illustrates how Amsacrine induces cell death and potential intervention points.
Amsacrine (m-AMSA) is a topoisomerase II (Topo II) poison and DNA intercalator [1] [2] [3]. Its primary cytotoxic action comes from stabilizing the Topo II-DNA cleavage complex, preventing DNA re-ligation and causing irreversible double-stranded breaks (DSBs) that trigger apoptosis [1] [3]. This mechanism is most effective in rapidly dividing cells, but can also affect normal cells, leading to side effects.
The table below summarizes the most promising strategies identified in recent research for mitigating Amsacrine's cytotoxicity.
| Strategy | Rationale & Mechanistic Insight | Key Findings & Derivatives |
|---|---|---|
| Chemical Modification | Alter the sulfonamide side chain to increase selectivity for bacterial vs. human topoisomerases [4]. | Derivatives showed increased selectivity for mycobacterial topoisomerase I and improved inhibition efficiency [4]. |
| Head Group Optimization | The methoxy group position in the anisidide "head group" is critical for Topo II poisoning, not just DNA intercalation [1]. | Moving the methoxy from meta (m-AMSA, active) to ortho (o-AMSA, inactive) reduces activity, showing the head group's role [1]. The detached head group alone can inhibit Topo II, albeit with lower affinity [1]. |
| Combination Therapy | Using Amsacrine in a sequential combo (FLAMSA) followed by reduced-intensity conditioning (RIC) for transplantation [5]. | This regimen leverages Amsacrine's efficacy while potentially limiting cumulative toxicity, showing utility in a controlled clinical setting [5]. |
Here is a detailed methodology for assessing the potency and selectivity of new Amsacrine derivatives, based on published research [4].
This protocol tests the inhibition of mycobacterial Topoisomerase I (TopA).
This protocol visualizes how treatment disturbs the bacterial cell cycle.
The experimental workflow for these protocols is summarized below:
Why modify Amsacrine instead of just lowering the dose? Lowering the dose may reduce efficacy. Chemical modification aims to fundamentally change the drug's interaction with its targets (like bacterial vs. human topoisomerases) to decouple its therapeutic effect from its off-target cytotoxicity [4] [1].
Which part of the Amsacrine molecule is most promising for modification? Research indicates the sulfonamide side chain is a key area. Modifications here have successfully created derivatives with higher selectivity for mycobacterial Topo I over human Topo II [4]. The structure of the anisidide "head group" is also critical for its function as a Topo II poison [1].
Amsacrine is known for cardiotoxicity. Do the derivatives address this? While the primary data focuses on general cytotoxicity and antimicrobial applications, the underlying strategy is sound. By reducing the drug's ability to poison human Topo II (a key mechanism in cardiotoxicity), these modifications have the potential to lower cardiac risk [3]. Specific cardio-safety assays would be needed for confirmation.
Are there alternatives to Amsacrine for AML induction in sensitive patients? Yes. For patients with cardiac comorbidities, recent evidence suggests that anthracycline-free, amsacrine-based regimens (like TAA) may be associated with high early mortality due to infections. Novel agents like hypomethylating agents (e.g., azacitidine) combined with venetoclax are now considered attractive and potentially safer alternatives [6].
The following table summarizes the clinical manifestations and their incidence as reported in the literature. This data is crucial for researchers to understand the potential adverse effects they are screening for.
| Manifestation | Reported Incidence / Key Characteristics | Citations |
|---|---|---|
| Arrhythmias | Ventricular & atrial arrhythmias; overall incidence considered low (e.g., 0.7% in one large study). | [1] [2] |
| QTc Prolongation | A recognized effect on cardiac repolarization. | [2] |
| Congestive Heart Failure | Can occur, but is less common than with anthracyclines. | [1] |
| Sudden Death | Reported in rare cases, often linked to arrhythmias. | [1] [2] |
| Cumulative Dose Effect | Little to no cumulative dose effect, unlike anthracyclines. | [1] |
| Role of Hypokalemia | A risk factor for serious tachyarrhythmias, though they can occur with normal serum potassium. | [1] |
Understanding the mechanisms helps in designing experiments to evaluate cardiotoxicity. The research points to several key pathways:
The diagram below integrates these mechanisms into a proposed pathway for amsacrine-induced cardiotoxicity.
For researchers, these clinical management strategies translate into key areas for monitoring in preclinical and clinical studies.
Since explicit troubleshooting guides are not available, here is a synthesis of how to approach key experimental designs based on the available evidence.
FAQ 1: What are the key endpoints for assessing amsacrine cardiotoxicity in our models? Your experimental design should focus on functional, biochemical, and structural endpoints derived from clinical observations.
FAQ 2: How should we model risk factors in preclinical studies? To replicate the clinical scenario, consider introducing controlled variables.
Amsacrine is extensively metabolized in the liver, and its dosage must be carefully adjusted based on hepatic function to avoid toxicity [1] [2].
The table below summarizes the key pharmacokinetic parameters and official dose adjustment recommendations:
| Parameter | Details | Source / Context |
|---|---|---|
| Primary Metabolism Site | Liver (extensive metabolism) [1] [2] | Preclinical and clinical data |
| Protein Binding | 96 - 98% [1] | Drug profiles |
| Elimination Half-life | 8 - 9 hours [1] | Clinical studies |
| Dose Adjustment (Indication) | Acute leukemias; induction: 75-125 mg/m² daily for 5 days; maintenance: 50% of induction dose [3] | Manufacturer's recommendation |
| Dose Adjustment (Hepatic Impairment) | Serum Bilirubin 1.5-3 mg/dL: Reduce dose by 40% [3]. Serum Bilirubin >3 mg/dL: Further reduce dose or discontinue treatment [3]. | Manufacturer's recommendation |
Understanding amsacrine's mechanism and metabolic pathway is crucial for research and troubleshooting experimental outcomes.
The diagram above illustrates the core processes. Amsacrine's primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, specifically poisoning the topoisomerase II-DNA complex to create double-stranded breaks that are most cytotoxic during the S-phase of the cell cycle [1] [4]. The liver extensively metabolizes amsacrine, with one identified primary pathway being conversion to a glutathione conjugate [1].
Here are answers to specific technical questions a researcher might encounter.
Q: What is the evidence that amsacrine is metabolized by CYP2C19? A: Based on the available search results, there is no direct evidence linking amsacrine metabolism specifically to the CYP2C19 enzyme. The primary metabolic pathway identified is glutathione conjugation [1]. Resources detailing CYP2C19 substrates do not list amsacrine [5] [6]. Your experimental focus should be on general hepatic metabolic pathways and glutathione metabolism.
Q: What are the key in vitro assays to study amsacrine's mechanism? A: Key assays are centered on its interaction with DNA and topoisomerase II.
Q: How should we handle and reconstitute amsacrine for cell culture experiments? A: While specific protocols were not detailed, general guidance can be inferred:
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| High cytotoxicity in control cells | Non-specific DNA intercalation | Validate specificity using a topoisomerase II-deficient cell line or include a non-poisoning intercalator control. |
| Lack of expected effect in cell assay | Poor cellular uptake or rapid export | Check expression of efflux pumps (e.g., P-glycoprotein) in your cell line. Use a known positive control (e.g., another topoisomerase II poison). |
| Inconsistent activity between analogs | Altered DNA binding or topoisomerase interaction | Compare functional groups; even small changes (e.g., methoxy group position) greatly impact activity [4]. |
The table below summarizes key technical data for Amsacrine, which is crucial for experimental design and troubleshooting [1].
| Parameter | Specification |
|---|---|
| Generic Name | Amsacrine (hydrochloride salt form specified) [1] |
| Modality | Small Molecule [1] |
| Primary Mechanism of Action | DNA intercalation and Topoisomerase II inhibition, inducing double-stranded DNA breaks [1] [2] [3]. |
| Solubility & Compatibility | Poor aqueous solubility. Critical Note: Incompatible with heparin and sodium chloride solutions, which cause precipitation [1] [4]. Must be administered in a specific solution (e.g., glucose-containing diluent as per manufacturer instructions). |
| pH & Formulation | Often supplied as a concentrated solution (e.g., 50 mg/mL) requiring dilution [1]. |
| Primary Toxicity | Bone marrow suppression (myelosuppression) is dose-limiting [1] [4]. |
While specific prevention guides for Amsacrine are not available in the search results, the following general principles for parenteral drugs can be applied. Amsacrine's known physicochemical properties point to specific risks.
| Reaction Type | Possible Causes for Amsacrine | General Mitigation Strategies |
|---|---|---|
| Pain & Irritation | Low pH of the solution, osmolality, or solvent (e.g., presence of cremophor) [5]. | Ensure final infusion solution is isotonic and at physiological pH if possible. Use slow intravenous infusion rates [5]. |
| Phlebitis | Chemical irritation from the drug compound due to vesicant or irritant properties [4]. | Ensure secure IV access and patent line. Administer through a freely flowing IV line into a large vein. Monitor the site closely during and after infusion. |
| Tissue Damage / Extravasation | Amsacrine is related to acridine derivatives, some of which can cause severe tissue injury. Its poor solubility is a risk factor [1] [4]. | Strictly avoid extravasation. Have a dedicated extravasation kit and protocol ready. |
| Precipitation | Interaction with incompatible solutions (heparin, NaCl) [1] [4]. | Strictly adhere to manufacturer's dilution instructions. Do not mix with other drugs in the same line. Fline with compatible solution (e.g., D5W) before and after administration. |
For a research setting, you can establish an internal protocol to systematically assess and mitigate injection site reactions. The following workflow outlines a logical approach to troubleshooting this issue.
Q1: Why is it critical to avoid sodium chloride (saline) when diluting or administering Amsacrine? A1: Amsacrine is incompatible with sodium chloride and heparin, which cause the drug to precipitate out of solution [1] [4]. Administering a precipitated drug can lead to serious adverse events, including vascular occlusion and severe tissue damage upon extravasation. Always use the diluent specified in the manufacturer's protocol (often a glucose solution).
Q2: What is the most likely cause of pain during Amsacrine infusion? A2: While not explicitly documented for Amsacrine, pain is a common injection site reaction. For many drugs, it is caused by the formulation's pH or osmolality differing from physiological conditions [5]. Ensuring the drug is properly diluted and administered via a slow IV infusion into a large, fast-flowing vein can help minimize this risk.
Q3: Are there any known agent-agent interactions that affect administration? A3: Yes. As noted, heparin and sodium chloride cause physical incompatibility and precipitation [1] [4]. There are no known food interactions, but pharmacodynamic interactions with other myelosuppressive agents would be expected to enhance bone marrow toxicity [1].
A primary concern with any active pharmaceutical ingredient is the presence of impurities and degradation products. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard technique for assessing the quality of Amsacrine bulk samples [1].
The table below summarizes the forced degradation conditions and outcomes from the method validation, which helps identify how the drug might degrade and what impurities to monitor [1].
| Stress Condition | Degradation Observed | Implications for Quality Control |
|---|---|---|
| Base (Alkaline) Hydrolysis | Significant degradation | Critical to control moisture and pH exposure during storage and handling. |
| Oxidative Stress | Slight degradation | Suggests sensitivity to oxidizing agents. |
| Thermal Stress | Slight degradation | Indicates that elevated temperatures can lead to impurity formation. |
| Acid Hydrolysis | No degradation | Stable under acidic stress conditions. |
| Photolytic Degradation | No degradation | Stable under light stress conditions. |
The key parameters of the validated RP-HPLC method are as follows [1]:
Amsacrine hydrochloride is a known inhibitor of topoisomerase II and can also intercalate into DNA [2]. Recent research has revealed it inhibits a bacterial enzyme, DltB, which is a potential new antibiotic target [3].
The following diagram illustrates the two primary known mechanisms of action of Amsacrine, based on the search results.
For researchers using Amsacrine as a topoisomerase II poison in experiments, here are some key experimental considerations:
| Experimental Factor | Consideration & Recommendation | Rationale & Reference |
|---|---|---|
| Working Concentration | Test over a wide range of µM concentrations. | Cleavage complex formation is highly dependent on drug and enzyme concentration [4]. |
| Enzyme Amount | Use large amounts of enzyme to detect cleavage complexes. | Much more enzyme is required for cleavage assays than for standard catalytic activity assays [4]. |
| Solvent & Storage | Use DMSO for stock solutions. Store at -20°C. | The compound is typically supplied and stored in DMSO; stability is maintained at -20°C [4] [5]. |
Q1: What is the best practice for storing this compound to ensure its stability? A1: this compound should be stored at -20°C in a sealed container, protected from moisture and light. Stock solutions are commonly prepared in DMSO [2] [4]. The forced degradation studies indicate that the compound is particularly susceptible to basic conditions, so contact with alkaline environments should be avoided [1].
Q2: My experimental results with Amsacrine are inconsistent. What are the potential causes related to the compound itself? A2: Inconsistencies can often be traced to:
Q3: Are there any green analytical techniques suitable for analyzing Amsacrine? A3: While the search results did not mention a specific green method for Amsacrine, the principles of Green Analytical Chemistry (GAC) can be applied. A recent study developed a UHPLC-MS/MS method for other pharmaceuticals that omits energy-intensive evaporation steps, reducing solvent consumption and waste [6]. This approach could serve as a model for developing a more sustainable quality control method for Amsacrine.
To ensure consistent and reliable results when working with this compound:
Amsacrine (also known as m-AMSA) is an antineoplastic agent primarily used in the treatment of acute leukemias. It kills cells by acting as a topoisomerase II (TOP2) poison [1] [2] [3].
The table below outlines its dual mechanism of action and the resulting cellular effects:
| Feature | Description |
|---|---|
| Primary Molecular Mechanism | TOP2 poison: Stabilizes the covalent TOP2-DNA cleavage complex (TOP2cc), preventing the re-ligation of DNA strands [1] [4] [2]. |
| Secondary Mechanism | DNA intercalation: The acridine moiety intercalates between DNA base pairs, distorting the DNA helix [1] [2] [5]. |
| Direct Consequence | Accumulation of persistent DNA double-strand breaks (DSBs) [4] [2]. |
| Cellular Outcome | DNA damage triggers apoptosis; cytotoxicity is greatest during the S-phase of the cell cycle [3] [6]. |
The activity of amsacrine is highly dependent on its specific chemical structure. Research has shown that its "head group" is critical for poisoning TOP2, while the acridine moiety primarily serves to increase affinity for the DNA-protein complex [1].
The following table compares amsacrine with a closely related, but less active, analog:
| Compound | Methoxy Group Position | TOP2 Poisoning Activity | DNA Intercalation Strength | Proposed Reason for Activity Difference |
|---|---|---|---|---|
| Amsacrine (m-AMSA) | Meta (3') position | Strong | Weaker | Favorable restricted rotation of the head group for interactions within the ternary complex [1]. |
| o-AMSA | Ortho (2') position | Attenuated / Weak | Stronger | Increased rotational freedom of the head group, impairing critical interactions [1]. |
Here are some answers to potential FAQs that researchers might have:
Q: What could cause low DNA cleavage efficiency in my in vitro TOP2 assay with amsacrine?
Q: My cell-based assays show unexpected G2/M arrest instead of apoptosis after amsacrine treatment. Is this normal?
Q: What are the critical safety concerns associated with amsacrine?
For a complete picture, the following table summarizes key drug characteristics:
| Parameter | Detail |
|---|---|
| Primary Indication | Treatment of acute adult leukemia (refractory to other agents) [3]. |
| Protein Binding | High (96-98%) [3]. |
| Metabolism | Extensive, primarily in the liver; converted to a glutathione conjugate [3]. |
| Half-life | 8-9 hours [3]. |
The following diagram maps the key cellular events following TOP2 poisoning by amsacrine, integrating the DNA damage response and a potential resistance mechanism.
I hope this structured technical overview provides a strong foundation for your support center. The search results were more focused on the drug's mechanism and effects rather than detailed lab protocols.
The table below summarizes core data on amsacrine, which is foundational for understanding its permeability profile.
| Property | Description / Value | Relevance to Cell Permeability | Source |
|---|---|---|---|
| Absorption | Poorly absorbed | Indicates a fundamental challenge with the drug's ability to cross biological membranes. | [1] |
| Molecular Weight | 393.46 g/mol (for free base) | Generally below the 500 g/mol threshold, so this is not a major limiting factor. | [1] |
| Protein Binding | 96 - 98% | Extremely high protein binding can significantly reduce the free fraction of drug available to penetrate cells. | [1] |
| logP | 4.51 (Calculated) | Suggests the compound is highly lipophilic, which can be a double-edged sword for permeability and solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 80.32 Ų (Calculated) | A TPSA > ~75 Ų is often associated with low passive permeability, identifying a key potential barrier. | [2] |
| Transporter Interactions | P-glycoprotein (P-gp / MDR1) substrate | Efflux by transporters like P-gp can actively pump the drug out of cells, reducing intracellular concentrations. | [3] [2] |
For troubleshooting permeability issues, specific experimental models are required. The Caco-2 cell model is a standard for predicting human intestinal absorption.
Protocol Summary:
While direct studies on amsacrine are limited, general strategies can be inferred from its properties:
Amsacrine exerts its cytotoxic effect primarily by inhibiting DNA topoisomerase II (Top2), stabilizing the enzyme-DNA complex and preventing DNA re-ligation, which leads to double-strand breaks and cell death [1]. It also intercalates into DNA, further disrupting DNA processes [1]. Resistance can arise through several mechanisms, quantitatively summarized below.
| Mechanism Category | Specific Alteration | Observed Effect on Amsacrine | Key Supporting Evidence |
|---|---|---|---|
| Altered Drug Target (Topoisomerase II) | Mutation R487K (hTop2α) | ~100-fold resistance [2] | Computational studies (MD simulation) showed impaired drug binding energy [2]. |
| Mutation E571K (hTop2α) | ~25-fold resistance [2] | Similar to R487K, but with less severe binding impairment [2]. | |
| Carboxyl-terminal truncation (Yeast Top2) | Confers cellular resistance [3] | Mutant enzymes show attenuated catalytic steps [3]. | |
| Reduced Drug Accumulation | Elevated expression of ABC multidrug efflux pumps (e.g., P-glycoprotein) | Reduced intracellular drug concentration [4] | Associated with multidrug resistance (MDR) phenotype in cancer cells [4]. |
| Altered Cell State & Metabolism | Non-cycling (plateau-phase) tumor cells | >5x less sensitive than proliferating cells [5] | Resistance is glucose-sensitive, suggesting an energy-dependent mechanism [5]. |
The relationships between these mechanisms and experimental investigation strategies can be visualized as follows:
Here are some common questions and strategies based on the underlying science.
Q1: Our cellular screens show resistance to Amsacrine, and we suspect a mutated drug target. How can we confirm this and identify the specific mutation?
Q2: Can we design Amsacrine analogs to overcome resistance from mutations or efflux pumps?
Q3: How does the tumor microenvironment (like quiescent cells) contribute to resistance, and how can we test compounds against this?
For researchers aiming to replicate or build upon key findings, here are detailed methodologies.
This protocol is based on the computational analysis used to elucidate the resistance mechanisms of R487K and E571K mutations [2].
System Preparation:
Molecular Dynamics Simulation:
Energetic & Structural Analysis:
This protocol is adapted from studies on carbamate analogues of amsacrine [5].
Cell Culture & Plateau-Phase Induction:
Clonogenic Survival Assay:
Data Interpretation:
Here are common issues and solutions to improve your experimental reproducibility.
| Issue Area | Specific Problem | Potential Cause & Solution |
|---|
| Target Specificity & Assay Conditions | Inhibition in some assays but not others, or unexpected activity in prokaryotic systems. | Cause: Amsacrine inhibits eukaryotic TopoII but can also inhibit bacterial Topoisomerase I (TopA) [1] [2]. Contamination or use of prokaryotic systems in assays confounds results. Solution: Ensure system/model is appropriate. Use negative controls (e.g., E. coli or M. smegmatis TopA) to test specificity [1] [2]. | | Cellular Resistance & Uptake | Reduced efficacy in cell-based assays, even with functional in vitro enzyme inhibition. | Cause: Mutations in TopoII (e.g., L475A, L480P, A642G, C-terminal truncations) reduce amsacrine's effect [3]. Insufficient cellular drug accumulation also causes resistance. Solution: Verify TopoII sequence in cell lines. Use a cell line with confirmed sensitivity as a positive control. Consider testing a known resistant line (e.g., expressing Top2(1-1166) truncation) to confirm the resistance mechanism [3]. | | Drug Handling & Solution Stability | Inconsistent activity between experiments or solution discoloration/precipitation. | Cause: Amsacrine is light-sensitive [4]. DMSO stock solutions degrade with repeated freeze-thaw cycles or improper storage. Solution: Prepare fresh drug solutions for critical experiments. Store aliquots in the dark at -20°C or below and avoid repeated freezing/thawing [4]. Use sterile equipment and conditions [4]. |
Here are detailed methodologies for two core experiments cited in the literature.
This gel-based assay measures the compound's ability to inhibit the DNA relaxation activity of topoisomerases [1] [2].
Workflow:
The following diagram outlines the logical workflow for this assay.
This protocol uses purified wild-type and mutant topoisomerase II enzymes to study resistance mechanisms, based on research in yeast models [3].
Workflow:
The logical flow for investigating resistance is shown below.
| Feature | Amsacrine | Etoposide |
|---|---|---|
| Drug Class | Acridine derivative [1] [2] | Podophyllotoxin derivative [3] [4] |
| Primary Mechanism | DNA intercalation & TopoII poisoning [1] [2] | Stabilization of TopoII-DNA cleavage complex (non-intercalative) [3] [4] |
| Effect on DNA Re-ligation | Decreases re-ligation rate [2] | Inhibits re-ligation step [4] |
| Isoform Specificity (Human) | Comparable activity against both TopoIIα and TopoIIβ [5] [2] | More active against TopoIIα; inhibition of TopoIIβ linked to side effects [4] |
| Key Structural Moieties | Intercalative acridine ring; 4'-amino-methanesulfon-m-anisidide head group [2] | Aglycone core and a sugar moiety [3] [4] |
| Role of DNA Binding | Critical; intercalation increases drug affinity for complex [2] | Minimal direct DNA binding; high affinity for TopoII-DNA complex [4] |
The following diagram illustrates the core mechanism shared by both drugs and highlights their key differences.
The following methodology is commonly used to study and compare the effects of topoisomerase II poisons.
Detailed Protocol for DNA Cleavage Assay [2]:
The table below summarizes the core properties of Amsacrine based on the search results.
| Aspect | Description |
|---|---|
| Drug Class | Acridine derivative; cytotoxic agent, antineoplastic [1] [2] [3] |
| Primary Mechanism of Action | DNA intercalation and inhibition of Topoisomerase II, leading to double-stranded DNA breaks and cell death [1] [2] [3] |
| Primary Indications | Treatment of acute adult leukemia (particularly acute myeloid leukemia - AML), especially cases refractory to other agents [1] [2] [3] |
| Key Efficacy Notes | Effective in leukemias and lymphomas; minimal activity against solid tumors; consistent myelosuppression is a known effect [2] [3] |
| Common Side Effects | Bone marrow suppression (dose-limiting), nausea, vomiting, stomatitis, diarrhea, abdominal pain [3] [4] |
Amsacrine's anticancer effect is a multi-step process that disrupts DNA integrity in rapidly dividing cells. The following diagram illustrates its mechanism of action and a key experimental methodology for studying its properties.
Recent electrochemical studies have provided deeper insights into Amsacrine's behavior. A 2025 study used techniques like cyclic and square-wave voltammetry to characterize its redox properties. The research identified that Amsacrine undergoes oxidation via two pathways, one of which is reversible and has a low potential, suggesting it could be readily oxidized in biological systems. This redox behavior is considered directly relevant to its biological activity and interactions with biomolecules like DNA and Human Serum Albumin (HSA) [5].
Amsacrine is recognized as an effective agent for certain leukemias, but it is not featured in contemporary clinical comparisons of frontline lower-intensity AML therapies.
For researchers, understanding the methodology behind key findings is crucial. Below is a detailed protocol for the voltammetric study of Amsacrine's redox behavior, which can be used to assess its interactions with biomolecules [5].
Objective: To characterize the redox behavior of Amsacrine and probe its interactions with biomolecules like DNA and Human Serum Albumin (HSA).
1. Equipment and Reagents:
2. Procedure:
3. Data Analysis:
While not a first-line treatment, Amsacrine remains a molecule of interest in specialized research areas, suggesting potential for repurposing.
| Property | Experimental Finding | Experimental Method Used |
|---|---|---|
| Binding Constant (K) | ( 1.2 \pm 0.1 \times 10^{4} \text{M}^{-1} ) [1] | UV-Visible Spectroscopy [1] |
| Binding Mode | Combination of intercalation and minor groove interaction [1] | Multi-spectroscopic analysis (UV-Vis, CD, Raman) and in silico study [1] |
| Base Pair Preference | Preferentially intercalates between AT base pairs [1] | Raman Spectroscopy [1] |
| Effect on DNA Conformation | Perturbs native B-conformation without inducing a full transition to A-DNA [1] | Circular Dichroism (CD) and Raman Spectroscopy [1] |
| Primary Cytotoxic Mechanism | Topoisomerase II (Topo II) poisoning; stabilizes the Topo II-DNA cleavage complex [2] | Biological activity assays [2] |
Amsacrine's binding constant indicates moderate affinity, weaker than many classical anthracycline drugs. Its binding causes local structural perturbations to DNA but does not completely change its overall form [1].
To help you evaluate or replicate these findings, here are the methodologies from key studies:
Amsacrine's anticancer activity comes from a multi-step mechanism that goes beyond simple intercalation. The following diagram illustrates the key steps leading to cell death.
Amsacrine's Primary Mechanism as a Topoisomerase II Poison [2]
While often called a DNA intercalator, its most critical action is Topo II poisoning. It stabilizes a temporary DNA-Topo II complex, preventing resealing and creating permanent DNA double-strand breaks that trigger cell death [2]. This makes it a "Topo II-dependent DNA damaging agent" [1].
The table below summarizes the cytotoxicity and mechanisms of amsacrine and key derivatives based on experimental data.
| Compound Name | Primary Target / Mechanism | Key Cytotoxicity Findings | Experimental Model (Cell Line/Organism) |
|---|---|---|---|
| Amsacrine (m-AMSA) [1] [2] [3] | Topoisomerase II poison; DNA intercalator [2] | Effective against acute leukemias & lymphomas; poor activity against solid tumors [2]. | Human patients (clinical use for leukemia) [2]; Various human cancer cell lines [3]. |
| m-AMCA (Carbamate analogue of amsacrine) [4] [5] | Topoisomerase II poison; activates cell cycle non-specific cytotoxicity [4] | High cytotoxicity against non-cycling (non-proliferating) tumor cells; minimal reversal of effect by aphidicolin [4]. | Lewis lung carcinoma cells; human H460 cells [4]. |
| o-AMSA (Structural isomer of m-AMSA) [1] | Strong DNA intercalator, but poor topoisomerase II poison [1] | Attenuated drug activity despite stronger DNA intercalation than m-AMSA [1]. | In vitro assays with human topoisomerase IIα and IIβ [1]. |
| Detached m-AMSA Head Group [1] | Inhibits topoisomerase II without acridine intercalation moiety [1] | Enhanced enzyme-mediated DNA cleavage with 100-fold lower affinity than full m-AMSA molecule [1]. | In vitro assays with human topoisomerase IIα and IIβ [1]. |
| Platinum-Acridine Hybrids [6] | DNA monofunctional-intercalative adduct formation (novel mechanism) [6] | Up to 500-fold higher cytotoxic potency than cisplatin in aggressive cancers [6]. | NCI-H460 non-small cell lung cancer cells [6]. |
| 3,6-DMAD (Acridine derivative) [7] | Inhibitor of the IRE1α-XBP1 pathway (Unfolded Protein Response) [7] | Cytotoxic to multiple myeloma (MM) cell lines; inhibited tumor xenograft growth [7]. | RPMI 8226 and MM1.R MM cell lines; mouse xenograft models [7]. |
The cytotoxicity of these compounds is defined by their distinct interactions with cellular targets.
Amsacrine and m-AMCA are primarily topoisomerase II poisons. They work by intercalating into DNA and stabilizing the temporary "cleavage complex" formed between topoisomerase II and DNA. This stabilization prevents the DNA double-strand breaks from being resealed, leading to lethal DNA damage [1] [2] [3]. A key differentiator is their effect on the cell cycle:
Research has shown that DNA intercalation is not the only determinant of activity. The methoxy group position is critical:
Furthermore, experiments with the detached head group of m-AMSA proved that this moiety alone can inhibit topoisomerase II, albeit with lower affinity. This confirms that much of the drug's specificity is embodied in the head group, while the acridine ring primarily serves to increase binding affinity through intercalation [1].
Beyond topoisomerase II, acridine derivatives can act on other targets:
To evaluate the cytotoxicity and mechanism of these compounds, researchers commonly use the following assays:
This core assay measures a compound's ability to stabilize the topoisomerase II-DNA cleavage complex [1].
This determines the practical cytotoxic effect of the compounds on living cells.
This protocol helps determine if a drug affects specific phases of the cell cycle.
The following diagram illustrates the logical workflow for experimentally comparing acridine derivatives.
Amsacrine hydrochloride (m-AMSA) is a well-characterized topoisomerase II (TopoII) poison used in chemotherapy, particularly for specific lymphomas and acute leukemia [1]. Its primary mechanism involves stabilizing the covalent TopoII-DNA cleavage complex, preventing DNA re-ligation and generating persistent double-strand breaks that trigger apoptosis [2]. Amsacrine intercalates into DNA and functions as a TopoII poison, making it a key comparator in studies of novel TopoII inhibitors and drug repurposing [3] [4].
The table below summarizes how Amsacrine compares to other major classes of TopoII inhibitors.
| Inhibitor / Drug Class | Primary Target / Mechanism | Key Specificity & Experimental Data |
|---|---|---|
| Amsacrine (m-AMSA) | TopoII poison; intercalates into DNA, stabilizes cleavage complex [2]. | Specificity: Inhibits human TopoIIα. Shows differential sensitivity; fungal TopoII is less sensitive than human enzyme [4]. IC₅₀ (hTopoIIα): ~2.3 μM [4]. Induces apoptosis in fibroblasts and cancer cells [3] [1]. |
| Anthracyclines (e.g., Doxorubicin, Idarubicin) | TopoII poisons; intercalate and stabilize cleavage complex. Also generate ROS [2]. | Specificity: Inhibit both TopoIIα and TopoIIβ. Doxorubicin's cardiotoxicity is linked to TopoIIβ inhibition in heart cells [2] [5]. Idarubicin is a potent inhibitor of both human and yeast TopoII (IC₅₀ yTopoII: 1.3 μM), showing potential for antifungal repurposing [4]. |
| Epipodophyllotoxins (e.g., Etoposide) | TopoII poisons; non-intercalative, stabilize cleavage complex [2]. | Specificity: Primarily target TopoIIα. Fungal TopoII is less sensitive to etoposide than human enzyme [4]. |
| Catalytic Inhibitors (e.g., ICRF-187/Dexrazoxane) | Catalytic inhibitors; block ATPase activity of TopoII, preventing enzyme turnover [4]. | Specificity: Affects both human TopoII isoforms but has significantly higher activity against human TopoII than the fungal enzyme [4]. Used to protect against anthracycline-induced cardiotoxicity [5]. |
For researchers looking to replicate key findings, here are the methodologies used in the cited studies.
This standard gel-based assay measures a compound's ability to inhibit TopoII's relaxation of supercoiled DNA [4].
This protocol evaluates a compound's cytotoxicity and ability to induce programmed cell death [3].
To help visualize the core concepts, the following diagrams illustrate Amsacrine's mechanism and a key experimental workflow.
This diagram shows how Amsacrine interferes with the TopoII enzymatic cycle, leading to cell death.
This diagram outlines the multi-stage screening process used to identify and validate TopoII inhibitors like Amsacrine for new applications [3].
| Compound Tested | Resistance Observed in Amsacrine-Resistant Cells | Proposed Reason for (Cross-)Resistance |
|---|---|---|
| Teniposide (VM-26) | Yes [1] | Altered topoisomerase II function [1] |
| Etoposide (VP-16) | Yes [1] | Altered topoisomerase II function [1] |
| Bisantrene | Yes [1] | Altered topoisomerase II function [1] |
| Doxorubicin | Yes [1] | Altered topoisomerase II function [1] |
| Camptothecin | No [1] | Different target (inhibits Topoisomerase I) [1] |
The consistent cross-resistance across different classes of topoisomerase II inhibitors points to a common mechanism: altered function of the drug target itself.
The following diagram illustrates the established mechanism by which tumor cells develop cross-resistance to amsacrine and other topoisomerase II inhibitors.
The core findings on cross-resistance are supported by classic, well-defined experimental methodologies.
These established patterns inform modern drug development and treatment strategies.
| Feature | Description | Experimental Evidence & Data |
|---|---|---|
| Binding Mode | Primarily intercalation, with additional minor groove interactions [1]. | UV-Visible, Circular Dichroism, and Raman spectroscopy [1]. |
| Sequence Preference | Preferential intercalation between AT base pairs [1]. | Raman spectroscopy showed greater perturbation of AT base vibrational modes compared to GC pairs [1]. |
| Binding Constant (K) | ~1.2 × 10⁴ M⁻¹ (weak to moderate binder) [1]. | Determined from UV-Visible titration data [1]. |
| Structural Impact | Causes local perturbation and widening of the DNA double helix; does not cause a full B- to A-form transition [1]. | Circular Dichroism and Raman spectroscopy [1]. |
| Key Structural Feature | The 3'-methoxy group on the anilino ring is critical for topoisomerase II poisoning activity [2]. | Comparison with o-AMSA (2'-methoxy isomer), which is a stronger intercalator but less potent anticancer agent [2]. |
The following experimental workflows are commonly used to characterize small molecule-DNA interactions, as reflected in the studies on amsacrine.
The diagram above outlines a multi-technique spectroscopic approach [1]:
For studying the functional consequence of binding—topoisomerase II poisoning—the following assay is fundamental:
This assay [2] evaluates a compound's ability to stabilize the covalent topoisomerase II-DNA complex. The key steps are:
Amsacrine's primary mechanism of action is to act as a topoisomerase II poison [2] [3] [4]. It does this by:
The comparison with o-AMSA is critical for understanding its specificity. Although o-AMSA is a stronger DNA intercalator, it is a much less potent cytotoxic agent because its altered structure (methoxy group in the 2' position) is less effective at inhibiting topoisomerase II [2]. This highlights that for amsacrine, DNA intercalation serves primarily to increase affinity for the ternary complex, while the specific interactions of its "head group" with the enzyme are key to its poisoning activity [2].
Amsacrine (also known as m-AMSA) is an antineoplastic agent primarily used in the treatment of acute leukemias and malignant lymphomas that are refractory to other agents [1] [2]. It is approved for use in several countries, though not in the United States [1].
Its cytotoxic effect is achieved through a dual mechanism:
The diagram below illustrates how amsacrine inhibits topoisomerase II.
The table below summarizes key information on amsacrine's clinical use and outcomes from available analyses.
| Aspect | Details | Source / Context |
|---|---|---|
| Primary Indication | Treatment of refractory acute adult leukemia (acute lymphocytic and non-lymphocytic) and malignant lymphomas [1] [2]. | DrugBank, ScienceDirect |
| Cardiotoxicity Analysis (82 cases) | Arrhythmias, CHF, sudden death. Incidence: Less common than with anthracyclines. Note: Analysis from 1986 [4]. | Clinical Trial Analysis (J Clin Oncol. 1986) |
| Cardiac Arrhythmia Incidence | 0.7% (in a cohort of 5,340 patients treated with amsacrine) [2]. | ScienceDirect (2017) |
| Key Risk Factor | Hypokalemia (low serum potassium), though arrhythmias can occur with normal levels [4]. | Clinical Trial Analysis (J Clin Oncol. 1986) |
| Dosage Form | Injection, solution (e.g., 50 mg/mL) [1]. | DrugBank |
Recent scientific interest has expanded beyond amsacrine's original use in leukemia, exploring its potential in other areas:
This table summarizes the core methodologies for assessing the identity, purity, and stability of amsacrine hydrochloride.
| Method | Primary Application | Key Experimental Conditions & Parameters | Supporting Data from Studies |
|---|
| Stability-Indicating RP-HPLC [1] | Quantify main compound and related substances/degradation products. | Column: Inertsil ODS (C18). Detection: 248 nm. Mobile Phase: Gradient with 20 mM potassium dihydrogen orthophosphate (pH 6.5) and acetonitrile. Validation: Per ICH guidelines. | Method specificity confirmed via forced degradation: significant degradation in base, slight in oxidative/thermal stress [1]. | | Voltammetric Analysis [2] | Study redox behavior relevant to biological activity and biomolecule interactions. | Working Electrode: Glassy Carbon Electrode (GCE). Techniques: Cyclic, Differential Pulse, and Square-Wave Voltammetry. Application: Screening interactions with DNA and Human Serum Albumin (HSA). | Identifies multiple redox pathways: reversible diarylamine oxidation and acridine ring reduction [2]. | | Spectroscopic DNA Binding [3] | Confirm biological mechanism of action (DNA intercalation). | Techniques: UV-Visible, Circular Dichroism (CD), and Raman spectroscopy. Sample: Calf thymus DNA. Analysis: Binding constant, conformational changes. | Binding constant (K) = ( 1.2 \times 10^4 , M^{-1} ) (moderate binder). Preferentially intercalates at AT-rich regions, perturbs DNA's B-conformation [3]. |
For researchers aiming to implement these methods, here are the detailed protocols based on the published literature.
This method is validated per ICH guidelines and is suitable for routine quality control and stability studies.
This method helps understand the compound's fundamental electrochemical properties, which are linked to its mechanism of action.
This set of experiments verifies the primary mechanism of action through DNA binding.
The diagram below illustrates the established mechanism of action and how the described analytical techniques connect to its verification.
For context, amsacrine's research-grade potency is demonstrated by its activity across various cancer cell lines [4].
| Cell Line | Reported IC₅₀ / GI₅₀ Value | Assay Type & Duration |
|---|---|---|
| A2780 (Ovarian) | 0.027 µM (GI₅₀) | Growth Inhibition (72 hr) |
| CCRF-CEM (Leukemia) | 0.03 µM (IC₅₀) | Antiproliferative / MTT (72 hr) |
| A-431 (Epithelial) | 0.17 µM (IC₅₀) | Growth Inhibition (72 hr) |
| HCT-116 (Colon) | < 1 µM (IC₅₀) | Antiproliferative / MTT (48 hr) |
| Fibroblast (Normal) | 2.0 - 4.2 µM (IC₅₀) | Cytotoxicity (Hoechst/Resazurin) |
Acute Toxic;Irritant